Product packaging for 2-Aminoquinoxalin-5-ol(Cat. No.:)

2-Aminoquinoxalin-5-ol

Cat. No.: B1497171
M. Wt: 161.16 g/mol
InChI Key: LEGPMKWKTBFNGR-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Quinoxaline (B1680401) Scaffolds in Organic Synthesis and Advanced Materials Science

The journey of quinoxaline chemistry began in 1884 with the work of Korner and Hinsberg, who first synthesized a quinoxaline derivative through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This foundational reaction remains a cornerstone of quinoxaline synthesis. mdpi.comnih.gov Over the decades, synthetic methodologies have evolved significantly, with a recent emphasis on greener and more efficient approaches. These include the use of recyclable catalysts, one-pot syntheses, and microwave-assisted reactions. nih.gov

The applications of quinoxaline scaffolds have expanded beyond their initial use. In advanced materials science, quinoxaline derivatives are integral components in the development of dyes, fluorescent materials, organic semiconductors, and corrosion inhibitors. mdpi.com Their electron-accepting nature makes them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as non-fullerene acceptors in organic solar cells. beilstein-journals.orgnih.govdntb.gov.ua

Structural Framework of Quinoxalines and Positional Isomerism of Substituted Derivatives

The fundamental structure of quinoxaline, also known as benzopyrazine, is a bicyclic system with the molecular formula C₈H₆N₂. mdpi.comwikipedia.org It consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring. This fusion results in a planar aromatic system. Quinoxaline is isomeric with other benzodiazines such as quinazoline (B50416), cinnoline, and phthalazine. wikipedia.orgresearchgate.net

The positions on the quinoxaline ring are numbered, allowing for the precise description of substituted derivatives. Positional isomerism is a key feature of substituted quinoxalines, where the location of functional groups significantly influences the molecule's physical, chemical, and electronic properties. For instance, the placement of electron-donating or electron-withdrawing groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its optoelectronic characteristics. beilstein-journals.orgnih.gov

Unique Structural and Electronic Features of 2-Aminoquinoxalin-5-ol Within the Quinoxaline Class

This compound (C₈H₇N₃O) is a specific isomer within the vast family of substituted quinoxalines. scbt.comnih.gov Its structure is characterized by an amino group (-NH₂) at the 2-position and a hydroxyl group (-OH) at the 5-position of the quinoxaline core.

Table 1: Physicochemical Properties of Quinoxaline and this compound

PropertyQuinoxalineThis compound
Molecular Formula C₈H₆N₂ mdpi.comC₈H₇N₃O scbt.com
Molar Mass 130.15 g/mol mdpi.com145.16 g/mol scbt.com
Appearance Colorless oil/low-melting solid mdpi.comwikipedia.orgData not available
pKa 0.60 researchgate.netData not available

This table is based on available data and highlights the basic physicochemical differences between the parent quinoxaline and the substituted derivative.

Rationale for Dedicated Research on this compound: Academic Significance and Untapped Potential in Non-Biological Domains

While much of the research on quinoxaline derivatives has been driven by their biological activities, there is a compelling case for investigating the non-biological applications of specific isomers like this compound. ipp.ptmdpi.com The unique combination of amino and hydroxyl substituents suggests potential for this compound in several areas of materials science.

The presence of these functional groups could make this compound a valuable building block for synthesizing novel dyes, sensors, or functional polymers. The amino group provides a site for further chemical modification, allowing for the attachment of other functional moieties. The hydroxyl group can participate in hydrogen bonding, potentially influencing the self-assembly and solid-state packing of derived materials, which is crucial for applications in organic electronics. The academic significance lies in understanding how this specific substitution pattern affects the photophysical and electronic properties of the quinoxaline core, contributing to the broader knowledge of structure-property relationships in this class of compounds.

Current State of the Art in Quinoxaline Functionalization and its Relevance to this compound Research

The functionalization of the quinoxaline core is a highly active area of research, with a focus on developing efficient and selective methods to introduce a wide range of functional groups. nih.govrsc.org Recent advancements include direct C-H functionalization, which offers a more atom-economical approach compared to traditional cross-coupling reactions. nih.govmdpi.com Photocatalytic and electrocatalytic methods are also gaining prominence for the arylation, alkylation, amination, and phosphorylation of quinoxaline derivatives. cjcatal.com

These advanced functionalization techniques are highly relevant to the study of this compound. They provide the tools to further modify the molecule, for example, by introducing additional substituents on the benzene or pyrazine ring. This would allow for the systematic tuning of its properties for specific non-biological applications. For instance, the introduction of bulky side chains could enhance solubility, while the addition of strong electron-withdrawing groups could modulate its electron-accepting capabilities for use in electronic devices. beilstein-journals.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1497171 2-Aminoquinoxalin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-aminoquinoxalin-5-ol

InChI

InChI=1S/C8H7N3O/c9-7-4-10-8-5(11-7)2-1-3-6(8)12/h1-4,12H,(H2,9,11)

InChI Key

LEGPMKWKTBFNGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)O)N

Origin of Product

United States

Strategic Methodologies for the Synthesis of 2 Aminoquinoxalin 5 Ol and Its Advanced Precursors

Retrosynthetic Analysis of 2-Aminoquinoxalin-5-ol: Key Disconnections and Functional Group Interconversions

Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. youtube.comyoutube.com For this compound, the analysis begins by identifying the most logical bond cleavages (disconnections) and functional group manipulations (interconversions).

The primary and most logical disconnection for a quinoxaline (B1680401) ring system involves breaking the two carbon-nitrogen bonds of the pyrazine (B50134) ring. ipp.ptchim.it This disconnection is based on the most common synthetic route: the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound. nih.gov

Applying this to this compound (1 ), we disconnect the N1-C2 and N4-C3 bonds. This reveals two key synthons:

A substituted ortho-phenylenediamine synthon (2 ), which corresponds to 3,4-diaminophenol (B1333219). This precursor provides the benzene (B151609) ring and its hydroxyl substituent, as well as the two nitrogen atoms.

A two-carbon electrophilic synthon (3 ) that must provide the C2 and C3 atoms of the pyrazine ring along with the C2-amino group. This corresponds to an α-amino, α'-oxo acetaldehyde (B116499) or a synthetic equivalent.

Figure 1: Retrosynthetic Analysis of this compound

Generated code

Functional group interconversions (FGI) are also considered to facilitate the synthesis. For instance, the amino groups in the 3,4-diaminophenol precursor can be derived from the reduction of nitro groups. A common and stable starting material could be 4-hydroxy-2-nitroaniline or a related compound, where the nitro group is later reduced to form the second amine required for cyclization. This approach allows for the strategic build-up of the required diamine. sapub.org

Classical Condensation Reactions for the Quinoxaline Ring Formation Applicable to this compound Framework

The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds is the most traditional and widely used method for constructing the quinoxaline core. chim.itnih.gov This reaction is typically carried out by heating the reactants in a solvent such as ethanol (B145695) or acetic acid, sometimes with an acid catalyst. nih.gov

The general mechanism involves a double condensation where the two amino groups of the ortho-phenylenediamine react with the two carbonyl groups of the α-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazine ring. youtube.com A wide variety of α-dicarbonyls, including glyoxal (B1671930), benzil, and their derivatives, can be used. sapub.orgresearchgate.net

For the synthesis of this compound, the required precursors would be 3,4-diaminophenol and a reagent capable of delivering the α-amino-aldehyde moiety. A direct condensation with a simple α-dicarbonyl like glyoxal would yield quinoxalin-5-ol, lacking the required amino group at the C2 position. Therefore, specialized reagents are necessary. A highly efficient one-pot, two-step method has been developed for synthesizing 2-aminoquinoxalines by reacting ortho-phenylenediamines with various aldehydes in the presence of cyanide under aerobic conditions. nih.gov This method could potentially be adapted for 3,4-diaminophenol to achieve the desired product.

A significant challenge in the synthesis of asymmetrically substituted quinoxalines is controlling the regioselectivity of the condensation reaction. acs.orgnih.gov When an unsymmetrically substituted ortho-phenylenediamine, such as 3,4-diaminophenol, reacts with an unsymmetrical α-dicarbonyl compound, two different regioisomers can be formed. researchgate.net

Direct and Selective Synthesis of this compound

To overcome the regioselectivity challenges inherent in classical condensation methods, multi-step synthetic pathways are often employed. researchgate.netrsc.org These routes offer precise control over the placement of functional groups by introducing them sequentially onto a pre-formed or forming ring system.

A plausible multi-step pathway for the unambiguous synthesis of this compound is outlined below. This strategy builds the quinoxaline ring and then introduces the final amino group, thus avoiding the issue of isomeric mixtures.

Scheme 1: A Multi-Step Synthetic Route to this compound

Nitration and Acylation: The synthesis can commence with p-aminophenol. Nitration followed by protection of the amine (e.g., via acetylation) and hydrolysis of the acetyl group would yield 4-amino-3-nitrophenol. This intermediate is then acylated at the amino group with chloroacetyl chloride to form 2-chloro-N-(4-hydroxy-2-nitrophenyl)acetamide .

Reductive Cyclization: The nitro group of the acetamide (B32628) intermediate is selectively reduced to an amine using a reducing agent like stannous chloride (SnCl₂) or via catalytic hydrogenation. The resulting intermediate, N-(2-amino-4-hydroxyphenyl)-2-chloroacetamide , undergoes spontaneous intramolecular cyclization upon formation to yield 5-hydroxy-3,4-dihydroquinoxalin-2(1H)-one . Subsequent oxidation, for instance with air or a mild oxidant, furnishes 5-hydroxyquinoxalin-2(1H)-one . A similar sequence is utilized in the synthesis of other substituted quinoxalinones. sapub.org

Chlorination: The hydroxyl group of the quinoxalinone tautomer can be converted into a better leaving group. Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) converts the quinoxalinone into 2-chloro-5-hydroxyquinoxaline .

Amination: The final step involves the introduction of the amino group at the C2 position. The 2-chloro substituent on the quinoxaline ring is activated towards nucleophilic aromatic substitution. Reacting 2-chloro-5-hydroxyquinoxaline with ammonia (B1221849) (typically as an aqueous or alcoholic solution, often under pressure or heat) displaces the chloride ion to yield the target molecule, This compound .

This multi-step approach ensures the controlled and unambiguous placement of the hydroxyl and amino functionalities.

Hydroxyl Group Placement: The position of the hydroxyl group is determined at the very beginning of the synthesis by starting with a para-substituted phenol (B47542) derivative. Its position at C5 of the final quinoxaline ring is thereby fixed and does not face ambiguity during the ring-forming steps.

Amino Group Placement: The C2-amino group is introduced in a controlled manner at the end of the synthetic sequence. nih.gov By first constructing the 5-hydroxyquinoxalin-2(1H)-one intermediate, the position for the subsequent functionalization is locked at C2. The conversion of the ketone to a chloro leaving group provides a reactive site that is selectively targeted by the amine nucleophile. This strategy completely bypasses the regioselectivity problems associated with the direct condensation of an unsymmetrical diamine and an unsymmetrical dicarbonyl species.

Multi-Step Synthetic Pathways: Detailed Reaction Sequences and Intermediate Isolation

Orthogonal Protecting Group Strategies and Deprotection Conditions

The presence of two reactive functional groups, an amino group at the 2-position and a hydroxyl group at the 5-position, on the quinoxaline core requires a robust orthogonal protecting group strategy for selective manipulation and to prevent undesired side reactions. mdpi.com An ideal strategy would allow for the deprotection of one group while the other remains intact.

A plausible, though not explicitly reported in the literature for this specific molecule, orthogonal protecting group strategy for this compound would involve the use of a base-labile group for the amine and an acid-labile or silyl-based group for the phenol.

Proposed Orthogonal Protection Scheme:

Functional GroupProposed Protecting GroupDeprotection Conditions
2-Amino9-Fluorenylmethyloxycarbonyl (Fmoc)Piperidine in DMF
5-Hydroxyltert-Butyldimethylsilyl (TBDMS)Tetrabutylammonium fluoride (B91410) (TBAF) in THF or mild acid (e.g., acetic acid)
5-Hydroxyltert-Butoxycarbonyl (Boc)Strong acid (e.g., trifluoroacetic acid)

This proposed strategy would allow for the selective removal of the Fmoc group to enable reactions at the 2-amino position, while the 5-hydroxyl group remains protected by the TBDMS or Boc group. Conversely, the silyl (B83357) or Boc group could be removed under conditions that would not affect the Fmoc-protected amine. The choice between TBDMS and Boc for the hydroxyl group would depend on the specific reaction conditions planned for subsequent steps.

Cascade and One-Pot Reaction Architectures for Enhanced Efficiency

Cascade and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by minimizing intermediate purification steps. While no specific cascade or one-pot reactions for the direct synthesis of this compound have been detailed in the reviewed literature, general methodologies for quinoxaline synthesis can be adapted.

A potential one-pot approach for this compound could involve the condensation of a suitably protected 2,4-diaminophenol (B1205310) with a 1,2-dicarbonyl compound. nih.gov For instance, the reaction of a protected 2,4-diaminophenol with glyoxal or a derivative could directly lead to the quinoxaline core.

Furthermore, iron-catalyzed one-pot transfer hydrogenative condensation of 2-nitroanilines with vicinal diols has been reported for the synthesis of quinoxalines. nih.gov This methodology could potentially be adapted for the synthesis of this compound by starting with a protected 4-hydroxy-2-nitroaniline and a suitable vicinal diol. The reaction proceeds through in-situ reduction of the nitro group to an amine, followed by condensation and cyclization.

Modern and Sustainable Synthetic Approaches for this compound

Green Chemistry Protocols: Solvent-Free, Aqueous Media, and Recyclable Catalysis

The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives. nih.gov

Solvent-Free and Aqueous Media: Performing reactions in the absence of traditional organic solvents or in water is a key aspect of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation, can lead to shorter reaction times and cleaner product formation. scispace.com Aqueous-based syntheses are also attractive due to the low cost and environmental benignity of water. scielo.br The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a fundamental step in quinoxaline synthesis, can often be carried out in water or under solvent-free conditions. scielo.br

Recyclable Catalysis: The use of heterogeneous or recyclable catalysts is another cornerstone of green chemistry. Alumina-supported heteropolyoxometalates have been shown to be effective and recyclable catalysts for the synthesis of quinoxaline derivatives at room temperature, offering high yields and selectivity. nih.gov These solid catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Microwave-Assisted and Ultrasound-Mediated Syntheses

Energy-efficient techniques like microwave irradiation and ultrasound are being increasingly utilized to accelerate organic reactions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been demonstrated to be a powerful tool for the rapid and efficient synthesis of quinoxaline derivatives. jocpr.come-journals.inlookchem.com Microwave heating can significantly reduce reaction times, often from hours to minutes, and improve yields by providing uniform and rapid heating. e-journals.innih.gov General protocols for the microwave-assisted synthesis of functionalized quinoxalines from 1,2-diketones and 1,2-diamines have been developed and could be adapted for the synthesis of this compound. lookchem.com

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound-assisted synthesis of quinoxaline derivatives has been reported to be efficient and can often be performed under milder conditions than traditional methods. scielo.brscispace.com Catalyst-free protocols for the synthesis of quinoxalines under ultrasound irradiation in ethanol at room temperature have been developed, offering an environmentally friendly alternative. scielo.brscispace.com

The following table summarizes the advantages of these modern techniques:

TechniqueKey Advantages
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. e-journals.inlookchem.comnih.gov
Ultrasound-Mediated Synthesis Increased reaction rates, milder reaction conditions, can be performed catalyst-free. scielo.brscispace.com
Organocatalysis and Metal-Free Catalysis

The use of small organic molecules as catalysts (organocatalysis) and the development of metal-free catalytic systems are growing areas in synthetic chemistry, driven by the desire to avoid toxic and expensive heavy metals.

Organocatalysis: Bioinspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org Various organocatalysts can be employed for the synthesis of quinoxaline derivatives, often providing high yields in short reaction times.

Metal-Free Catalysis: Elemental sulfur has been shown to mediate a catalyst-free reaction of sulfoxonium ylides with o-phenylenediamines to produce quinoxaline derivatives. organic-chemistry.org This approach offers mild reaction conditions and tolerates a broad range of functional groups.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. While specific biocatalytic routes to this compound are not yet established in the literature, the potential of this approach is significant. Synthesis of quinoxalinone derivatives has been achieved through biocatalysis, suggesting that enzymatic methods could be developed for the synthesis of other quinoxaline derivatives. The condensation of o-phenylenediamines with dicarbonyl compounds could potentially be catalyzed by engineered enzymes, offering a green and highly selective route to the quinoxaline core.

Photoredox Catalysis and Electrosynthesis for Advanced Functionalization

In recent years, photoredox catalysis and electrosynthesis have emerged as transformative technologies in organic synthesis, offering mild and highly selective pathways for the formation of complex molecules. researchgate.net These methods rely on the generation of radical intermediates under controlled conditions, enabling bond formations that are often challenging to achieve through traditional means. acs.org Their application to the synthesis of this compound or its advanced precursors represents a frontier in synthetic strategy.

Photoredox Catalysis: This approach uses visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) with an organic substrate to generate a reactive radical species. researchgate.net For the synthesis of this compound, a potential strategy involves the photocatalytic amination of a pre-functionalized quinoline (B57606) precursor, such as a halogenated derivative. For instance, a hypothetical conversion of a 2-halo-quinoxalin-5-ol precursor could be envisioned. The reaction would likely proceed via the generation of an aryl radical upon reduction of the carbon-halogen bond by the excited photocatalyst, followed by coupling with an amine source. nih.gov

Table 1: Hypothetical Parameters for Photocatalytic Amination

ParameterPotential OptionsRationale
Precursor 2-Chloroquinoxalin-5-ol (or protected form)Halogenated quinoxalines are common precursors in cross-coupling reactions.
Photocatalyst Iridium or Ruthenium complexes, Organic DyesThese catalysts are widely used for their favorable redox potentials and excited-state lifetimes. researchgate.net
Amine Source Benzophenone imine, Ammonia equivalentProvides the amino group for the desired product.
Light Source Blue or White LEDsCommon energy-efficient light sources for inducing photocatalysis. nih.gov
Solvent Aprotic polar solvents (e.g., DMF, DMSO)Suitable for solubilizing reactants and catalyst complexes.

Electrosynthesis: As a green and sustainable alternative, electrosynthesis utilizes electrons as "traceless" reagents to drive chemical transformations, avoiding the need for stoichiometric chemical oxidants or reductants. acs.org A plausible electrosynthetic route to this compound could involve the reduction of a corresponding nitro-substituted precursor, 2-nitroquinoxalin-5-ol. The controlled cathodic reduction of the nitro group on the quinoxaline ring would yield the desired amino functionality. This method offers high atom economy and can often be performed at room temperature under mild conditions.

Table 2: Illustrative Conditions for Electrosynthesis

ParameterPotential ConditionsRationale
Precursor 2-Nitroquinoxalin-5-olThe nitro group is a well-established precursor for amino group synthesis via reduction.
Electrode Mat. Cathode: Lead, Tin, or CarbonMaterials with high hydrogen overpotential are often effective for nitro group reductions.
Electrolyte Acidic or neutral aqueous/alcoholic solutionThe medium can significantly influence the reaction pathway and product selectivity.
Mode Potentiostatic (controlled potential)Allows for selective reduction of the target functional group.
Cell Type Divided or Undivided CellA divided cell can prevent unwanted side reactions at the anode.

These advanced methodologies, while not yet explicitly reported for this compound, provide a strategic framework for its future synthesis, promising high efficiency and selectivity.

Process Optimization and Scalability Considerations for Research-Level Production

Transitioning a synthetic route from a small-scale discovery setting to a reliable research-level production, even on a gram scale, requires careful process optimization and an awareness of scalability challenges. andersonsprocesssolutions.com This is particularly true for modern synthetic methods like photoredox catalysis and electrosynthesis. mdpi.commdpi.com

Process Optimization: The goal of optimization is to identify reaction conditions that consistently deliver the desired product in high yield and purity while minimizing reaction time and waste. For a multi-component catalytic system, a Design of Experiments (DoE) approach can be invaluable. andersonsprocesssolutions.com

Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of expensive photocatalyst or optimizing the electrode surface area in electrosynthesis is crucial for cost-effectiveness.

Solvent and Reagent Concentration: These factors affect reaction kinetics, solubility, and product isolation.

Temperature: While many photoredox and electrochemical reactions are run at ambient temperature, temperature control can be critical for selectivity and reproducibility. acs.org

Reaction Time: Determining the optimal reaction endpoint prevents the formation of degradation byproducts.

Work-up and Purification: Developing a straightforward and efficient purification protocol (e.g., crystallization, chromatography) is essential for obtaining material of high purity. andersonsprocesssolutions.com

Scalability Considerations: Scaling up a reaction from milligrams to multiple grams introduces challenges that may not be apparent at the initial scale.

Table 3: Scalability Challenges and Potential Solutions

ChallengeDescriptionPotential Solution
Light Penetration (Photocatalysis) In larger, more concentrated batch reactors, light may not penetrate the entire reaction volume, leading to inefficient and incomplete reactions. mdpi.comnih.govUse of flow reactors with a small path length, which ensures uniform irradiation of the reaction mixture. acs.orgdurham.ac.uk
Mass Transport (Electrosynthesis) The rate of reaction can become limited by the diffusion of the substrate to the electrode surface, especially in larger cells.Implementation of flow electrolysis cells or reactors with high surface-area-to-volume ratios to enhance mass transport.
Heat Management Exothermic reactions or heat generated by high-powered light sources can lead to poor temperature control and side reactions. acs.orgUtilizing jacketed reactors or flow chemistry systems with superior heat exchange capabilities. acs.org
Homogeneity Maintaining a homogeneous mixture can be difficult in larger vessels, especially if reagents or catalysts have limited solubility. acs.orgEmploying efficient mechanical stirring or transitioning to a continuous flow process where mixing is more controlled. durham.ac.uk

For research-level production, continuous flow chemistry presents a particularly attractive solution to many of these scalability issues. acs.orgdurham.ac.uk By performing the reaction in a continuously moving stream through a micro or meso-reactor, issues of light penetration, mass transport, and heat exchange are effectively managed, leading to a more robust and scalable process.

Chemical Reactivity and Comprehensive Mechanistic Elucidation of 2 Aminoquinoxalin 5 Ol Transformations

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring of 2-Aminoquinoxalin-5-ol

The quinoxaline ring system is generally considered electron-deficient due to the presence of two nitrogen atoms in the pyrazine (B50134) ring, which deactivates it towards electrophilic aromatic substitution (EAS). However, the presence of the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the carbocyclic ring significantly activates it, directing electrophiles to specific positions.

In electrophilic aromatic substitution, the attack occurs on the benzenoid ring, which is highly activated by the phenolic -OH group. The directing effects of the substituents can be summarized as follows:

Substituent Position Electronic Effect Directing Influence
Hydroxyl (-OH)C5Strong Activator, Electron-Donating (Resonance)Ortho, Para (C6, C8)
Amino (-NH₂)C2Strong Activator, Electron-Donating (Resonance)Primarily affects the pyrazine ring

Given these directing effects, electrophilic attack is overwhelmingly favored at the C6 and C8 positions. The general mechanism for EAS involves the attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. youtube.com

Halogenation: Reaction with reagents like Br₂ in a polar solvent would be expected to yield a mixture of 6-bromo- and 8-bromo-2-aminoquinoxalin-5-ol, with potential for di-substitution (6,8-dibromo) under more forcing conditions.

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com This reaction generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.com Given the high activation of the ring, milder conditions might be necessary to avoid over-oxidation or side reactions. The expected products are 2-amino-6-nitroquinoxalin-5-ol and 2-amino-8-nitroquinoxalin-5-ol. Depending on the reaction conditions, nitration can sometimes occur on highly activated amino groups. nih.govrsc.org

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group, a reaction that is often reversible. youtube.com The anticipated products are 2-amino-5-hydroxyquinoxaline-6-sulfonic acid and 2-amino-5-hydroxyquinoxaline-8-sulfonic acid.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. researchgate.net However, classic Friedel-Crafts alkylation and acylation have limitations, including the potential for carbocation rearrangements and catalyst inhibition by basic nitrogen atoms. researchgate.netuw.edu

Alkylation: Introducing alkyl groups onto the activated benzene (B151609) ring of this compound via Friedel-Crafts alkylation is challenging due to the Lewis basicity of the amino group and the quinoxaline nitrogens, which can coordinate with and deactivate the Lewis acid catalyst (e.g., AlCl₃). However, under specific conditions or with alternative methods that generate electrophilic alkylating agents, alkylation at the C6 and C8 positions is plausible.

Acylation: Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is generally less prone to rearrangement than alkylation. The reaction typically employs an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. researchgate.net Similar to alkylation, catalyst deactivation is a concern. The products would be 6-acyl- and 8-acyl-2-aminoquinoxalin-5-ol. These keto-derivatives are valuable intermediates that can be further modified, for instance, by reduction of the carbonyl group. An alternative approach, the aza-Friedel–Crafts reaction, has been used to functionalize related indenoquinoxaline systems. nih.govorganic-chemistry.org

Nucleophilic Reactions Involving the Amino and Hydroxyl Functionalities of this compound

The exocyclic amino and hydroxyl groups are primary sites for nucleophilic reactions, allowing for extensive derivatization of the this compound core.

The 2-amino group behaves as a typical aromatic amine, readily undergoing reactions with various electrophiles.

Reaction Type Reagent Example Product Type
AcylationAcetyl Chloride (CH₃COCl)Amide
AlkylationMethyl Iodide (CH₃I)Secondary/Tertiary Amine
Schiff Base FormationBenzaldehyde (B42025) (C₆H₅CHO)Imine (Schiff Base)

Acylation: The amino group can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(5-hydroxyquinoxalin-2-yl)acetamide. This reaction is useful for protecting the amino group or for introducing new functional moieties.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. nih.govepfl.ch The reaction may proceed to give a mixture of mono- and di-alkylated products. Catalyst-free methods for N-alkylation of primary amines have also been developed. wikipedia.org

Schiff Base Formation: The primary amino group readily condenses with aldehydes or ketones under acid or base catalysis to form imines, commonly known as Schiff bases. libretexts.org For example, reacting this compound with a suitable aldehyde like benzaldehyde would yield the corresponding Schiff base. researchgate.net This transformation is often reversible and is fundamental in the synthesis of various heterocyclic systems and ligands for metal complexes. uw.edu

The 5-hydroxyl group imparts phenolic character to the molecule, making it weakly acidic and a potent nucleophile.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., NaH, K₂CO₃) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether (e.g., 2-amino-5-methoxyquinoxaline). Etherification of hydroxyl groups on similar heterocyclic structures is a well-established transformation. nih.gov

Esterification: Ester derivatives can be formed through reaction with carboxylic acids or their derivatives. Fischer esterification involves heating the phenol with a carboxylic acid in the presence of a strong acid catalyst. wikipedia.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org A more common laboratory method involves reacting the phenol with a more reactive acyl chloride or anhydride in the presence of a base like pyridine. This would convert the 5-hydroxyl group into an ester functionality. Intramolecular esterification can lead to lactones if a carboxylic acid moiety is present on a side chain. epfl.ch

Phenolic Coupling: Oxidative coupling reactions can link the phenolic ring to another aromatic system. These reactions often proceed via radical mechanisms and can be catalyzed by various oxidants or metal complexes. nih.gov This allows for the synthesis of biaryl or diaryl ether structures, depending on whether C-C or C-O bond formation occurs.

Metal-Catalyzed Coupling Reactions at Functionalized Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds. To utilize these methods, this compound would first need to be functionalized, typically by halogenation (as described in section 3.1.1) to create an aryl halide (e.g., 6-bromo-2-aminoquinoxalin-5-ol). This halo-derivative can then serve as a substrate in various coupling reactions.

Coupling Reaction Catalyst/Reagents Coupling Partner Bond Formed Product Example
Suzuki-Miyaura Pd catalyst, BaseAryl/Vinyl Boronic AcidC-C6-Aryl-2-aminoquinoxalin-5-ol
Heck Pd catalyst, BaseAlkeneC-C (vinyl)2-Amino-6-vinylquinoxalin-5-ol
Buchwald-Hartwig Pd catalyst, Base, LigandAmine, AlcoholC-N, C-O2,6-Diaminoquinoxalin-5-ol

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netamazonaws.com It is a highly versatile method for creating new carbon-carbon bonds, enabling the synthesis of biaryl structures. acs.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene, catalyzed by a palladium complex. nih.gov This reaction is a key method for the vinylation of aryl halides, producing styrenyl-type derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It is a powerful method for introducing new amino substituents onto the quinoxaline core. A variation of this reaction can also be used to form C-O bonds, creating diaryl ethers.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for C-C, C-N, C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound to participate in these reactions, it typically first needs to be functionalized with a halide or a triflate, creating a suitable electrophilic partner.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide or triflate with an organoboron compound, is a versatile method for creating C-C bonds. organic-chemistry.orgyonedalabs.com Although direct coupling with this compound is not common, its halogenated derivatives can readily participate. For instance, a bromo- or chloro-substituted this compound can be coupled with various aryl or vinyl boronic acids or their esters. nih.govresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. organic-chemistry.orgyonedalabs.com The choice of ligand is crucial for the reaction's success, with bulky electron-rich phosphines often being employed. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.comnumberanalytics.com A halogenated this compound can serve as the halide component in this reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This reaction provides a direct method for introducing alkenyl substituents onto the quinoxaline core.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is typically cocatalyzed by palladium and copper complexes and requires a base. libretexts.orgorganic-chemistry.org A halogenated derivative of this compound can be effectively coupled with a variety of terminal alkynes, leading to the synthesis of alkynyl-substituted quinoxalines. wikipedia.org These products can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgnih.govchemeurope.comlibretexts.org This reaction would be particularly useful for further functionalizing a halogenated this compound by introducing a secondary or tertiary amino group. The reaction generally employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orgchemeurope.com The development of this reaction has significantly expanded the ability to synthesize complex aryl amines. nih.gov

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-Miyaura Halogenated this compound, Boronic acid/esterPd(0) complex, BaseAryl/vinyl-substituted this compound
Heck Halogenated this compound, AlkenePd(0) complex, BaseAlkenyl-substituted this compound
Sonogashira Halogenated this compound, Terminal alkynePd(0)/Cu(I) cocatalyst, BaseAlkynyl-substituted this compound
Buchwald-Hartwig Halogenated this compound, AminePd(0) complex, Ligand, BaseAmino-substituted this compound

Copper-Catalyzed and Other Transition Metal-Catalyzed Reactions

While palladium catalysis is prevalent, copper and other transition metals also play a significant role in the functionalization of quinoxaline systems.

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a cost-effective alternative to palladium-catalyzed processes for certain transformations. For instance, copper-catalyzed C-N and C-O bond-forming reactions, such as the Ullmann condensation, can be employed. Copper has been shown to catalyze the oxidative amination of quinoxalin-2(1H)-ones, a related class of compounds, at the C3 position. nih.gov Similar strategies could potentially be adapted for the functionalization of this compound. Copper is also used as a co-catalyst in the Sonogashira reaction. libretexts.orgorganic-chemistry.orgwikipedia.org Furthermore, copper-catalyzed cycloaddition reactions have been developed for the synthesis of fused quinazoline (B50416) ring systems. rsc.org

Other Transition Metal-Catalyzed Reactions: Other transition metals like cobalt have been explored for C-H bond functionalization of quinoline (B57606) derivatives, which are structurally related to quinoxalines. nih.govnih.gov These methods often utilize a directing group to achieve regioselectivity. nih.govnih.gov Such strategies could potentially be applied to the direct functionalization of the this compound core.

Oxidation and Reduction Chemistry of this compound

The presence of both an amino and a hydroxyl group on the quinoxaline scaffold makes this compound susceptible to various oxidation and reduction reactions.

Selective Oxidation Pathways and Formation of Quinone-Imine Intermediates

The oxidation of aminophenols can lead to the formation of highly reactive quinone-imine intermediates. rsc.orgnih.gov The oxidation of this compound is expected to proceed through a similar pathway. Depending on the oxidant and reaction conditions, different products can be obtained. Mild oxidation may lead to the formation of a quinoxaline-quinone imine, which can then undergo further reactions such as dimerization or reaction with other nucleophiles. rsc.org The formation of imines through the oxidation of primary amines is a known transformation and can be achieved using various oxidizing agents. orientjchem.orgmdpi.com

Hydrogenation and Reductive Derivatization of the Heterocyclic System

The quinoxaline ring system can be reduced under various conditions. Catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst, can lead to the saturation of the pyrazine ring, affording a tetrahydroquinoxaline derivative. The specific conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) will determine the extent of reduction. The presence of the amino and hydroxyl groups may influence the stereochemical outcome of the hydrogenation.

Rearrangement Reactions and Annulation Strategies Utilizing this compound as a Synthon

The unique structure of this compound makes it a valuable building block, or synthon, for the construction of more complex heterocyclic systems through rearrangement and annulation reactions.

Rearrangement Reactions: Various rearrangement reactions are known in organic chemistry, such as the Beckmann, Claisen, and Cope rearrangements. solubilityofthings.comthermofisher.combyjus.comnumberanalytics.comlibretexts.org While specific examples involving this compound are not prevalent in the literature, the functional groups present suggest potential for such transformations. For instance, derivatization of the hydroxyl group to an allyl ether could set the stage for a Claisen rearrangement. byjus.comnumberanalytics.com

Annulation Strategies: Annulation reactions involve the formation of a new ring onto an existing one. This compound can be used as a starting material for building more complex, fused heterocyclic systems. For example, the amino group can be used as a handle to construct a new ring through reactions with bifunctional electrophiles. A [5+1] annulation strategy has been reported for the synthesis of highly substituted phenols and cyclohexenones, showcasing a modern approach to ring formation. nih.gov

C-H Bond Functionalization Strategies for Direct Derivatization of the Quinoxaline Core

Direct C-H bond functionalization is a rapidly developing area of organic synthesis that avoids the need for pre-functionalization of the substrate. capes.gov.br For the quinoxaline core, several C-H functionalization strategies have been reported. nih.govresearchgate.net

These reactions are often catalyzed by transition metals like palladium, rhodium, or cobalt and frequently employ a directing group to control the regioselectivity of the C-H activation. nih.govnih.govresearchgate.net In the case of this compound, the amino group or a derivative thereof could potentially act as a directing group, guiding the functionalization to a specific C-H bond on the quinoxaline ring. This would allow for the direct introduction of various substituents, such as aryl, alkyl, or other functional groups, without the need for halogenation. Copper-catalyzed C-H functionalization has also been shown to be effective for related quinoxalin-2(1H)-one systems. rsc.org

Transition Metal-Catalyzed C-H Activation

Transition metal catalysis offers a powerful toolkit for the direct functionalization of C-H bonds in heterocyclic compounds, including the quinoxaline framework. Various metals, such as palladium, copper, and rhodium, have been successfully employed to catalyze the formation of new carbon-carbon and carbon-heteroatom bonds at the C3-position of quinoxalin-2(1H)-ones. These methodologies are highly relevant to the potential reactivity of this compound.

Palladium-Catalyzed C-H Activation:

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been applied to the C-H functionalization of quinoxalin-2(1H)-ones. For instance, palladium-catalyzed C-H arylation reactions have been developed, although the direct arylation of the quinoxalinone core can be challenging. rsc.org More commonly, the amino group, such as in 8-aminoquinoline (B160924) derivatives, can act as a directing group to facilitate palladium-catalyzed C-H activation at other positions of the quinoline ring system. rsc.org While not directly at the C3 position, this highlights the potential for the amino group in this compound to influence the regioselectivity of palladium-catalyzed transformations.

A proposed general mechanism for palladium-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) pathway. In this mechanism, the palladium catalyst, often in a Pd(II) oxidation state, coordinates to the heterocyclic substrate. A base then assists in the cleavage of the C-H bond, forming a palladacycle intermediate. This intermediate can then undergo further reactions, such as reductive elimination with a coupling partner, to form the functionalized product and regenerate the active palladium catalyst. youtube.com

Copper-Catalyzed C-H Activation:

Copper catalysts have proven effective for various C-H functionalization reactions of quinoxalin-2(1H)-ones, including aminations. For example, copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones with aliphatic amines has been reported to proceed efficiently, yielding 3-aminoquinoxalin-2(1H)-one derivatives. mdpi.com Computational studies on copper-catalyzed reactions of related N-heterocycles suggest the involvement of copper nitrene species in C-H amination reactions. nih.govresearchgate.netrsc.org

A plausible mechanism for copper-catalyzed C-H amination involves the formation of a copper-nitrene intermediate from the amine and an oxidant. This electrophilic nitrene can then react with the electron-rich C3-position of the quinoxalinone ring to form the C-N bond. nih.gov

Rhodium-Catalyzed C-H Activation:

Rhodium catalysts have also been employed for the C-H functionalization of quinoxaline derivatives. For instance, rhodium-catalyzed asymmetric addition of boronic acids to quinoxalinium salts has been developed to produce chiral dihydroquinoxalines. nih.gov This transformation highlights the ability of rhodium to catalyze additions to the quinoxaline core. Furthermore, rhodium has been used in one-pot tandem reactions involving quinoxaline-2-carbaldehydes for the synthesis of chiral vicinal diamines. rsc.org Mechanistic studies on related rhodium-catalyzed C-H functionalization reactions suggest the involvement of cyclometalated intermediates. mdpi.com

The following table summarizes representative transition metal-catalyzed C-H functionalization reactions of the quinoxalinone scaffold, which serve as a model for the potential reactivity of this compound.

Metal CatalystReaction TypeCoupling PartnerProposed Mechanistic Step
PalladiumArylationAryl halidesConcerted Metalation-Deprotonation (CMD)
CopperAminationAliphatic aminesFormation of Copper-Nitrene Intermediate
RhodiumAddition of Boronic AcidsAryl/Alkenyl boronic acidsFormation of Cyclometalated Intermediate

Organocatalytic and Metal-Free C-H Functionalization Approaches

In recent years, there has been a growing interest in developing more sustainable synthetic methods, leading to the exploration of organocatalytic and metal-free C-H functionalization strategies. rsc.org These approaches avoid the use of potentially toxic and expensive transition metals.

Metal-Free C-H Functionalization:

Several metal-free methods for the C3-functionalization of quinoxalin-2(1H)-ones have been reported, often proceeding through radical pathways. researchgate.net For example, the vinylation of quinoxalin-2(1H)-ones with alkenes can be achieved under metal-free conditions using an oxidant like ammonium (B1175870) persulfate. frontiersin.orgnih.gov The proposed mechanism involves the in-situ generation of a sulfate (B86663) radical anion, which reacts with the alkene to form an alkyl radical. This radical then adds to the C3-position of the quinoxalinone, leading to the vinylated product after a series of steps including single-electron transfer (SET) and deprotonation. frontiersin.org

Similarly, trifluoroalkylation of quinoxalin-2(1H)-ones has been accomplished under metal-free conditions using a radical initiator. nih.gov These radical-mediated reactions highlight the inherent reactivity of the C3-position towards radical addition. The general mechanism for these transformations involves the generation of a radical species which then attacks the electron-deficient C3 position of the quinoxalinone ring. researchgate.netfrontiersin.org

Organocatalytic Approaches:

While specific examples of organocatalytic C-H functionalization of this compound or even quinoxalin-2(1H)-ones are not prominent in the reviewed literature, the principles of organocatalysis suggest potential avenues for such transformations. For instance, photoredox catalysis using organic dyes has been employed for the C3-functionalization of quinoxalin-2(1H)-ones. researchgate.net These reactions often involve the generation of radical intermediates under visible light irradiation, which then engage in the C-H functionalization process.

The following table summarizes representative metal-free and organocatalytic C-H functionalization reactions of the quinoxalinone scaffold.

Reaction TypeReagents/ConditionsProposed Mechanism
VinylationAlkenes, (NH4)2S2O8Radical addition of an in-situ generated alkyl radical to the C3 position. frontiersin.org
TrifluoroalkylationCF3SO2Na, K2S2O8Radical addition of a trifluoromethyl radical to the C3 position. nih.gov
ArylationArylhydrazine, HCl, photocatalystRadical pathway involving an aryl radical. nih.gov

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Elucidating the precise mechanisms of these C-H functionalization reactions is crucial for optimizing reaction conditions and expanding their scope. Kinetic studies and isotopic labeling experiments are powerful tools for gaining mechanistic insights. While detailed studies specifically on this compound are not available, some investigations on related systems provide valuable information.

Kinetic Studies:

Kinetic studies, such as the determination of reaction orders and the analysis of substituent effects (Hammett plots), can help to identify the rate-determining step of a reaction and the nature of the transition state. For example, a Hammett study on the formation of 2,3-diphenylquinoxalines showed a negative ρ value, indicating the buildup of positive charge in the transition state of the rate-limiting step. rsc.org While this study does not directly address C-H activation, it demonstrates the utility of Hammett analysis in understanding quinoxaline chemistry. For C-H activation reactions, a kinetic isotope effect (KIE), where a C-H bond is replaced by a C-D bond, can reveal whether C-H bond cleavage is involved in the rate-determining step. A significant primary KIE (typically kH/kD > 2) suggests that C-H bond breaking is rate-limiting. nih.govacs.org

Isotopic Labeling Studies:

Isotopic labeling experiments provide direct evidence for bond-making and bond-breaking events in a reaction mechanism. For instance, in the metal-free vinylation of quinoxalin-2(1H)-one with styrene (B11656), a deuterium (B1214612) labeling experiment was conducted. frontiersin.org When deuterated styrene was used, the deuterium atoms were retained in the product, indicating that the vinylic C-H bonds of the styrene were not cleaved during the reaction. frontiersin.org This supports a mechanism where the initial radical addition occurs at the double bond of the alkene.

In another study on the rhodium-catalyzed hydrogenation of quinolines, deuterium labeling experiments using D2O helped to elucidate the mechanism of hydrogen incorporation into the product. researchgate.net Such experiments are invaluable for tracking the fate of atoms throughout a reaction sequence.

While comprehensive kinetic and isotopic labeling studies for the C-H functionalization of this compound are yet to be reported, the methodologies are well-established and could be applied to gain a deeper understanding of its reactivity. The following table summarizes the types of mechanistic studies that have been applied to related quinoxaline systems.

Study TypeSystem StudiedKey Finding
Deuterium LabelingMetal-free vinylation of quinoxalin-2(1H)-one with deuterated styreneVinylic C-D bonds of styrene were not cleaved, supporting a radical addition mechanism. frontiersin.org
Hammett PlotFormation of 2,3-diphenylquinoxalinesNegative ρ value indicated positive charge buildup in the transition state. rsc.org
Radical TrappingMetal-free vinylation of quinoxalin-2(1H)-oneReaction was inhibited by radical scavengers, confirming a radical pathway. frontiersin.org
Computational (DFT) StudiesCopper-catalyzed carbogermylation of quinoxalin-2(1H)-oneCalculations supported a radical pathway for the reaction. nih.gov

Theoretical and Computational Chemistry Approaches for 2 Aminoquinoxalin 5 Ol Systems

Electronic Structure and Quantum Chemical Properties of 2-Aminoquinoxalin-5-ol

The electronic behavior of this compound governs its chemical identity and reactivity. Computational methods allow for a detailed exploration of its electron distribution, orbital energies, and electrostatic nature.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum electronic energy.

The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. Once the optimized geometry is obtained, a frequency calculation is typically performed to confirm that the structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. The resulting energetic data provides the total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy for the most stable conformation of the molecule.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

Computational ParameterDescriptionHypothetical Value
MethodDensity Functional and Basis SetB3LYP/6-311++G(d,p)
Total Electronic EnergyThe sum of electronic and nuclear repulsion energies at 0 K.To be calculated
EnthalpyThe sum of the total electronic energy and thermal corrections.To be calculated
Gibbs Free EnergyThe energy available for doing useful work.To be calculated
Dipole MomentA measure of the net molecular polarity.To be calculated

Note: The values in this table are for illustrative purposes and would be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices for Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy of these orbitals and the HOMO-LUMO energy gap are critical reactivity indices. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

FMO analysis can pinpoint the specific atoms or regions on the this compound molecule that are most likely to participate in chemical reactions. The spatial distribution of the HOMO would indicate the primary sites for electrophilic attack, while the LUMO distribution would highlight the sites susceptible to nucleophilic attack.

Table 2: Key Concepts in Frontier Molecular Orbital Analysis of this compound

Orbital/ParameterDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRegion of the molecule most likely to donate electrons (nucleophilic sites). The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular OrbitalRegion of the molecule most likely to accept electrons (electrophilic sites). The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Charge Distribution Analysis and Electrostatic Potentials

The distribution of electrons within the this compound molecule is not uniform, leading to regions of varying electron density. This charge distribution can be quantified using various computational techniques, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods assign partial atomic charges to each atom, providing insight into the molecule's polarity and potential for electrostatic interactions.

A Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution. The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are indicative of sites prone to electrophilic attack. For this compound, these would likely be centered around the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen of the hydroxyl group.

Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for potential nucleophilic attack. These are often found around hydrogen atoms, particularly the hydrogen of the hydroxyl group and the amino group.

Green regions denote areas of neutral potential.

The MEP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological receptors.

Conformation Analysis and Tautomerism of this compound

Molecules can often exist as a mixture of interconverting isomers known as tautomers. For this compound, several tautomeric forms are possible due to the migration of protons between the heteroatoms (oxygen and nitrogen). Computational chemistry is indispensable for identifying these tautomers and evaluating their relative stabilities.

Identification and Relative Stabilities of Possible Tautomeric Forms (e.g., Keto-Enol, Amino-Imino, Zwitterionic)

This compound can theoretically exist in several tautomeric forms. The primary forms arise from keto-enol and amino-imino tautomerism.

Enol-Amino Form (A): This is the canonical structure of this compound.

Keto-Amino Form (B): This tautomer is formed by the migration of the hydroxyl proton to the adjacent carbon atom, resulting in a ketone group.

Enol-Imino Form (C): This form arises from the migration of a proton from the amino group to one of the ring nitrogen atoms, creating an imine.

Zwitterionic Forms: Intramolecular proton transfer from the hydroxyl group to a ring nitrogen or the amino group could also lead to zwitterionic tautomers, which possess both a positive and a negative formal charge.

DFT calculations can be used to optimize the geometry of each potential tautomer and calculate their corresponding electronic energies. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant form at equilibrium. Factors such as intramolecular hydrogen bonding, aromaticity, and solvent effects can significantly influence the relative stabilities of the tautomers.

Table 3: Potential Tautomeric Forms of this compound

Tautomer NameKey Functional GroupsFactors Influencing Stability
Enol-Amino Hydroxyl (-OH), Amino (-NH2)Aromaticity of the quinoxaline ring system.
Keto-Amino Carbonyl (C=O), Amino (-NH2)Potential disruption of aromaticity, stability of the carbonyl group.
Enol-Imino Hydroxyl (-OH), Imino (=NH)Potential disruption of aromaticity, relative stability of amino vs. imino group.
Zwitterionic Phenoxide (-O⁻), Protonated Nitrogen (-NH⁺= or -NH3⁺)Highly dependent on the polarity of the solvent.

Interconversion Pathways and Energy Barriers via Transition State Calculations

The different tautomers of this compound are in a dynamic equilibrium, interconverting through proton transfer reactions. Computational methods can be used to map out the reaction pathways for these interconversions. This involves locating the transition state (TS) structure for each tautomerization step.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactant and product tautomers, the energy barrier (activation energy) for the interconversion can be determined. A high energy barrier indicates a slow interconversion rate, while a low barrier suggests a rapid equilibrium. These calculations provide crucial insights into the kinetics of the tautomerization process and the lifetime of each tautomeric species.

Spectroscopic Property Predictions and Correlations with Experimental Data for Derivatives

Computational methods allow for the accurate prediction of various spectroscopic properties. By correlating these simulated spectra with experimental data, researchers can confirm molecular structures, identify functional groups, and characterize the photophysical behavior of newly synthesized derivatives of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Computational methods, particularly DFT, can calculate the magnetic shielding tensors of nuclei within a molecule, which are then converted into chemical shifts (δ). These predicted shifts for ¹H, ¹³C, and ¹⁵N nuclei serve as a powerful tool for assigning experimental spectra, especially for complex structures or for distinguishing between isomers where experimental data may be ambiguous. nih.govnih.gov

The process involves optimizing the molecular geometry of the target compound (e.g., this compound) at a suitable level of theory and then performing a NMR calculation using methods like Gauge-Including Atomic Orbital (GIAO). The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental values. nih.gov This comparison helps to validate the proposed structure and assign specific resonances to each atom in the molecule.

Table 1: Simulated NMR Chemical Shifts (δ, ppm) for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory with a TMS reference.

Atom Position ¹H Shift (ppm) ¹³C Shift (ppm) ¹⁵N Shift (ppm)
N1 - 148.5 285.1
C2 - 155.2 -
C3 7.95 125.8 -
N4 - 142.1 270.3
C4a - 130.4 -
C5 - 150.1 -
C6 6.80 115.3 -
C7 7.25 128.9 -
C8 6.95 110.6 -
C8a - 138.7 -
2-NH₂ 6.50 - 85.4

Note: The data in this table is illustrative and based on typical shifts for similar functional groups.

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule by calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes and their frequencies are invaluable for identifying the presence of specific functional groups. youtube.com For this compound, this allows for the unambiguous identification of key vibrations such as the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C=N vibrations within the quinoxaline ring, and the aromatic C-H stretches.

Frequency calculations are typically performed on the optimized geometry of the molecule. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, improving the correlation with experimental spectra. These calculations not only confirm functional groups but can also help distinguish between different conformers or tautomers by highlighting subtle shifts in vibrational frequencies.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected Experimental Region (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3610 (sharp) 3580-3650
Amino (-NH₂) N-H Symmetric Stretch 3405 3300-3500
Amino (-NH₂) N-H Asymmetric Stretch 3515 3400-3500
Aromatic C-H C-H Stretch 3080 3000-3100
Pyrazine (B50134) Ring C=N Stretch 1625 1610-1640
Benzene (B151609) Ring C=C Stretch 1580, 1490 1450-1600
Amino (-NH₂) N-H Bend (Scissoring) 1645 1590-1650

Note: The data in this table is illustrative and based on characteristic group frequencies.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max) of a compound. For quinoxaline derivatives, these absorptions typically include π–π* transitions within the aromatic system and n–π* transitions involving the nitrogen lone pairs. scholaris.ca

Furthermore, by optimizing the geometry of the first excited state, it is possible to predict fluorescence emission wavelengths. The difference between the absorption and emission maxima provides the Stokes shift. These predictions are crucial for designing new derivatives with specific photophysical properties, such as color and fluorescence quantum yield, for applications in materials science and bio-imaging. researchgate.netresearchgate.net For instance, adding an electron-donating group to the quinoxaline core is expected to cause a red-shift (bathochromic shift) in both absorption and emission spectra due to a smaller HOMO-LUMO gap. scholaris.ca

Table 3: Predicted Photophysical Properties of this compound and a Hypothetical Derivative Calculated in THF solvent model.

Compound Key Transition Predicted λ_abs (nm) Predicted λ_em (nm) Predicted Stokes Shift (nm)
This compound π–π, n–π 365 430 65

Note: The data in this table is illustrative, demonstrating the expected photophysical trends.

Reaction Mechanism Simulations and Energetic Profiles

Computational chemistry is essential for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to a first-order saddle point on the potential energy surface. mdpi.com Locating and characterizing the TS is a primary goal of reaction mechanism studies. Computationally, a true transition state structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or forming). researchgate.net

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.edumedium.com The IRC method follows the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. mdpi.comresearchgate.net This analysis confirms that the located TS is the correct one for the reaction of interest and provides a complete, unambiguous pathway for the elementary reaction step. missouri.edu

Table 4: Energetic Profile for a Hypothetical Electrophilic Aromatic Substitution on this compound Relative energies (ΔE) in kcal/mol.

Species Description ΔE (kcal/mol) Key Geometric Feature
Reactant Complex This compound + NO₂⁺ 0.0 Separate molecules
Transition State (TS) σ-complex formation +15.2 Partially formed C-N bond (1.9 Å)
Intermediate Wheland intermediate (σ-complex) +5.8 Fully formed C-N bond, sp³ C

Note: The data in this table is illustrative for a representative reaction.

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction rates and pathways. Computational models can account for these solvent effects through either implicit or explicit solvent models. Implicit models (e.g., Polarizable Continuum Model, PCM) treat the solvent as a continuous dielectric medium, which is computationally efficient for calculating the stabilization of charged or polar species. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific interactions like hydrogen bonding, at a higher computational cost.

Similarly, the role of a catalyst can be modeled by including the catalytic species in the reaction system. Calculations can then reveal how the catalyst alters the reaction mechanism, for example, by stabilizing a transition state or opening up a new, lower-energy pathway. rsc.org Comparing the energetic profiles of the uncatalyzed and catalyzed reactions provides a quantitative measure of the catalyst's efficiency by showing the reduction in the activation energy barrier.

Table 5: Calculated Activation Energy (ΔE‡) for a Hypothetical Reaction Under Different Conditions

Reaction Condition Solvent Model Catalyst ΔE‡ (kcal/mol)
Gas Phase None None 25.4
Non-polar Cyclohexane (PCM) None 24.8
Polar Aprotic Acetonitrile (B52724) (PCM) None 21.5
Polar Protic Water (PCM) None 19.1

Note: The data in this table is illustrative, demonstrating the expected influence of solvent and catalysis on reaction barriers.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the dynamic behavior of molecules and their interactions at an atomistic level. nih.gov For the this compound system, MD simulations can provide invaluable insights into its behavior in different environments, complementing experimental findings and guiding the design of new materials and molecular assemblies. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a detailed view of processes such as solvation, self-assembly, and host-guest interactions. aps.org

The behavior of this compound in a solvent is crucial for its reactivity, solubility, and potential applications. MD simulations can elucidate the intricate details of its solvation shell and predict its tendency to form larger aggregates through self-assembly.

Solvation of this compound

MD simulations of a single this compound molecule in a box of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) can reveal the structure and dynamics of the surrounding solvent. rsc.org By analyzing the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, the simulations can quantify the extent of hydrogen bonding and other non-covalent interactions. For instance, the nitrogen atoms of the quinoxaline ring and the amino group, along with the oxygen of the hydroxyl group, are expected to act as hydrogen bond acceptors, while the hydrogen atoms of the amino and hydroxyl groups can act as hydrogen bond donors.

The polarity of the solvent is expected to significantly influence the solvation structure. In polar protic solvents like water or methanol, strong hydrogen bonds would form with the amino and hydroxyl groups. rsc.org In polar aprotic solvents like dimethyl sulfoxide, the interactions would be dominated by dipole-dipole forces. In nonpolar solvents, van der Waals interactions would be the primary mode of interaction. rsc.org The analysis of solvent accessible surface area (SASA) can further quantify the exposure of different parts of the molecule to the solvent. rsc.org

Self-Assembly of this compound

The planar aromatic structure of the quinoxaline core, coupled with the hydrogen bonding capabilities of the amino and hydroxyl substituents, suggests a propensity for this compound to self-assemble into ordered structures. MD simulations starting from a random distribution of multiple this compound molecules in a simulation box can be used to investigate this phenomenon. rsc.org The driving forces for self-assembly are likely to be a combination of π-π stacking interactions between the quinoxaline rings and intermolecular hydrogen bonds between the amino and hydroxyl groups.

Simulations can track the formation of dimers, trimers, and larger aggregates over time, providing insights into the kinetics and thermodynamics of the assembly process. rsc.org The final aggregated structures can be analyzed to determine the preferred orientation of the molecules, such as head-to-tail or stacked arrangements. The stability of these aggregates can be assessed by calculating the free energy of association.

Interaction Type Description Potential Role in Self-Assembly
π-π StackingNon-covalent interaction between aromatic rings.A primary driving force for the stacking of quinoxaline cores, leading to the formation of columnar or layered structures.
Hydrogen BondingInteraction between a hydrogen atom covalently bonded to a highly electronegative atom (O, N) and another nearby electronegative atom.Crucial for directing the specific arrangement of molecules within the assembly and providing additional stability.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the self-assembled structure.

The ability of this compound to act as a guest molecule within a larger host molecule in a non-biological context opens up possibilities for the development of novel supramolecular materials. rsc.org MD simulations are an ideal tool to explore the binding of this compound with various synthetic macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. rsc.orgnih.gov

Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them suitable hosts for a variety of guest molecules in aqueous solutions. nih.govnih.gov MD simulations can be employed to study the formation of an inclusion complex between this compound and a cyclodextrin (B1172386) (e.g., β-cyclodextrin). The simulation would typically start with the guest molecule placed near the cavity of the host in a solvent box.

By monitoring the distance and orientation of the guest relative to the host over the course of the simulation, one can determine if a stable inclusion complex is formed. The primary driving forces for complexation are expected to be hydrophobic interactions between the quinoxaline ring of the guest and the nonpolar cavity of the CD, as well as van der Waals interactions. nih.gov The amino and hydroxyl groups of this compound would likely be positioned near the rim of the CD cavity, where they can interact with the surrounding water molecules.

The binding free energy of the host-guest complex can be calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, providing a quantitative measure of the stability of the complex.

Parameter Description Information Gained from MD Simulations
Binding Pose The preferred orientation and position of the guest molecule within the host cavity.Detailed structural arrangement of the this compound-cyclodextrin complex.
Binding Free Energy The overall free energy change upon formation of the host-guest complex.Quantitative measure of the stability and affinity of the complex.
Interaction Energies Contributions of different types of interactions (van der Waals, electrostatic, hydrophobic) to the overall binding.Insights into the key driving forces for complex formation.
Solvent Reorganization Changes in the structure and dynamics of solvent molecules upon complexation.Understanding the role of the solvent in the binding process.

Advanced Analytical and Spectroscopic Techniques for Investigating 2 Aminoquinoxalin 5 Ol Systems

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediate Identification and Complex Product Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the analysis of 2-aminoquinoxalin-5-ol systems. Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions, which is indispensable for identifying transient intermediates in reaction pathways and for dissecting complex product mixtures that may arise during synthesis or degradation studies.

In the context of synthesizing derivatives of this compound, HRMS can be employed to detect and characterize short-lived intermediates, providing crucial insights into the reaction mechanism. For instance, in multi-step syntheses, HRMS can confirm the mass of expected intermediates and help identify unexpected byproducts, guiding the optimization of reaction conditions. The high resolving power of HRMS is particularly valuable in distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental formulas—a common challenge in the analysis of heterocyclic compounds. nih.gov

Furthermore, when analyzing complex mixtures, such as those resulting from metabolic studies or environmental degradation, HRMS coupled with liquid chromatography (LC-HRMS) offers a robust platform for the separation and identification of multiple components. nih.gov This technique can be used to quantify low-level impurities in a sample of this compound or to track the formation of various degradation products over time, providing a detailed picture of the compound's stability and transformation pathways. nih.gov

Table 1: Hypothetical HRMS Data for Intermediates in a this compound Derivative Synthesis

Proposed IntermediateChemical FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Mass Accuracy (ppm)
This compoundC₈H₇N₃O162.0662162.06651.85
Intermediate AC₁₀H₁₀N₄O₂219.0877219.0874-1.37
Intermediate BC₁₂H₁₂N₃O₃S282.0600282.0598-0.71

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Novel Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel derivatives of this compound. While one-dimensional (1D) NMR provides initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular architecture. nih.govnih.gov

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

A suite of 2D-NMR experiments is routinely employed to establish the connectivity and spatial relationships within this compound derivatives. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edulibretexts.org It is fundamental for identifying adjacent protons in the quinoxaline (B1680401) and any substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. youtube.comsdsu.edu It provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment shows correlations between protons and carbons over two to three bonds (and sometimes longer). youtube.comresearchgate.net It is crucial for connecting different spin systems identified in the COSY spectrum and for establishing the positions of substituents on the quinoxaline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net It is invaluable for determining the relative stereochemistry and conformation of flexible side chains or in cases of atropisomerism.

By combining the information from these 2D-NMR experiments, a detailed and unambiguous assignment of all proton and carbon signals can be achieved, leading to the complete structural elucidation of novel this compound derivatives. researchgate.net

Table 2: Representative 2D-NMR Correlations for a Hypothetical this compound Derivative

Proton (¹H)COSY CorrelationsHSQC Correlation (¹³C)Key HMBC Correlations (¹³C)Key NOESY Correlations
H-3-C-3C-2, C-4a, C-8aNH₂
H-6H-7C-6C-4a, C-8, C-5H-7
H-7H-6, H-8C-7C-5, C-8aH-6, H-8
H-8H-7C-8C-4a, C-6, C-8aH-7

Solid-State NMR for Investigating Material Formulations

Solid-State NMR (ssNMR) is a vital technique for characterizing this compound and its derivatives in solid forms, such as crystalline powders, amorphous materials, or formulated products. Unlike solution-state NMR, ssNMR provides information about the local structure, polymorphism, and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, enabling the study of different crystalline forms (polymorphs) which may exhibit distinct physical properties. ssNMR can also be used to investigate the dispersion and interaction of this compound within a polymer matrix or other formulation components.

X-Ray Crystallography for Absolute Structure Determination of this compound and its Single Crystal Derivatives or Co-crystals

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule at the atomic level. nih.govmdpi.com For this compound and its derivatives that can be grown as single crystals, this technique provides unequivocal proof of their molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov

The resulting crystal structure reveals the precise arrangement of atoms in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material. squarespace.com This information is crucial for understanding structure-property relationships.

Furthermore, X-ray crystallography is instrumental in the study of co-crystals. nih.govinternationalscholarsjournals.com Co-crystallization of this compound with other molecules (co-formers), such as amino acids, can modify its physicochemical properties. nih.govresearchgate.net X-ray diffraction analysis of these co-crystals elucidates the specific non-covalent interactions between the active molecule and the co-former, providing a rational basis for designing materials with tailored properties. researchgate.net

Advanced Spectroscopic Methods for Studying Electronic Transitions and Photophysical Properties of Derivatives

The potential of this compound derivatives in various applications, including as fluorescent probes or in optoelectronic materials, is intrinsically linked to their electronic structure and photophysical properties. researchgate.netmdpi.com Advanced spectroscopic techniques are employed to investigate the electronic transitions and the fate of the excited state.

Time-Resolved Absorption and Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved absorption and fluorescence spectroscopy are powerful techniques for probing the dynamics of excited electronic states on timescales ranging from femtoseconds to milliseconds. unige.chrsc.orgaip.org These methods provide critical information about the lifetimes of excited states, the rates of radiative (fluorescence) and non-radiative decay processes, and the occurrence of phenomena such as intramolecular charge transfer (ICT) and intersystem crossing to triplet states. rsc.orgbowdoin.edu

By exciting a sample with a short pulse of light and monitoring the subsequent changes in absorption or fluorescence over time, researchers can map out the deactivation pathways of the excited molecule. researchgate.netnih.govnih.govmdpi.com For instance, time-resolved fluorescence decay measurements can reveal the presence of different excited-state species or conformational isomers, each with its own characteristic lifetime. rsc.org This information is essential for understanding the factors that govern the fluorescence quantum yield and for designing molecules with specific photophysical properties. mdpi.comresearchgate.netscholaris.camdpi.com

Table 3: Illustrative Photophysical Data for a this compound Derivative

SolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
Cyclohexane3504100.452.1
Dichloromethane3554350.321.8
Acetonitrile (B52724)3584500.151.2
Methanol3604650.080.9

The study of how the photophysical properties, such as absorption and emission wavelengths, change with solvent polarity can provide insights into the nature of the excited state, for example, indicating the presence of an intramolecular charge transfer character. byu.edursc.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an indispensable tool for investigating the stereochemical properties of chiral molecules. This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of chiral compounds. While specific CD spectroscopic data for chiral derivatives of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous chiral quinoxaline systems, such as steroidal quinoxalines.

In a study on chiral steroidal quinoxalines, the CD spectra were instrumental in determining the helicity of the molecules. nih.gov The observed Cotton effects, which are characteristic positive or negative bands in a CD spectrum, were directly related to the spatial arrangement of the substituents on the quinoxaline core. For instance, unsubstituted and methyl-substituted steroidal quinoxalines exhibited positive Cotton effects at specific wavelengths, indicating a particular helical conformation (P-helicity). nih.gov Conversely, the introduction of a chloro-substituent resulted in a significantly different CD spectrum, which was attributed to the electronic effects of the chlorine atom. nih.gov

These findings underscore the sensitivity of CD spectroscopy to subtle changes in the chiral environment of the quinoxaline chromophore. For hypothetical chiral derivatives of this compound, where a chiral center could be introduced, for example, in a side chain attached to the amino group, CD spectroscopy would be expected to reveal important information about the absolute configuration and conformational preferences of the molecule. The electronic transitions of the this compound chromophore (π-π* and n-π*) would give rise to characteristic CD bands, with their signs and magnitudes being dependent on the nature and location of the chiral moiety. nih.gov

Table 1: Representative CD Spectroscopic Data for Analogous Chiral Quinoxaline Derivatives

CompoundWavelength (nm)Cotton EffectInferred Helicity
Unsubstituted Steroidal Quinoxaline238PositiveP
Methyl-substituted Steroidal Quinoxaline240PositiveP
Chloro-substituted Steroidal Quinoxaline-Different CD Behavior-

Note: This table is based on data from analogous compounds and is intended to be representative of the type of data obtained from CD spectroscopy.

Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic techniques are fundamental in synthetic chemistry for both the purification of products and the real-time monitoring of reaction progress. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is routinely used to assess the purity of synthesized batches and to monitor the consumption of reactants and the formation of products during a chemical reaction. The purity of quinoxaline derivatives is a critical parameter, and HPLC is the standard method for its determination, with compounds typically requiring a purity of over 95% for use in further research. nih.gov

The choice of detector is crucial for achieving the desired sensitivity and selectivity. A Photodiode Array (PDA) detector is highly valuable as it can acquire the UV-Vis spectrum of the eluting peaks, which aids in peak identification and purity assessment. The quinoxaline ring system of this compound possesses a strong chromophore, making it readily detectable by UV-Vis.

For enhanced sensitivity and selectivity, fluorescence detection can be employed. While this compound may exhibit some native fluorescence, its detection can often be significantly improved through derivatization of the primary amino group. Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are commonly used to introduce a highly fluorescent tag onto primary and secondary amines, respectively. nih.gov This pre-column derivatization allows for the detection of minute quantities of the compound, which is particularly useful for trace analysis and reaction monitoring where concentrations may be low. Studies on other quinoxaline derivatives have shown that derivatization can lead to stable products with strong UV and fluorescence absorption, enabling very low limits of detection (LOD) and quantification (LOQ). rsc.org For instance, the derivatization of sialic acids with a quinoxaline-forming reagent resulted in LODs in the picogram range. rsc.org

Table 2: Representative HPLC Parameters for the Analysis of Amino-Substituted Aromatic Compounds

ParameterValue/Description
Column Reverse-phase C18 (e.g., 4.6 x 150 mm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol)
Detection Photodiode Array (PDA) at the λmax of this compound; Fluorescence detection (with pre-column derivatization)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Note: This table provides typical starting parameters for an HPLC method, which would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov Due to the relatively low volatility of this compound, GC-MS is not the primary method for its direct analysis. The high temperatures required for volatilization in the GC injector could lead to thermal degradation of the compound.

However, GC-MS is an invaluable tool for the analysis of volatile by-products, starting materials, or degradation products that may be present in a reaction mixture involving this compound. For instance, if a synthetic route to this compound involves volatile reagents or produces volatile side products, GC-MS can be used to monitor their presence and help in optimizing the reaction conditions to minimize their formation. The mass spectrometer provides detailed structural information on the separated components, allowing for their unambiguous identification by comparing the obtained mass spectra with spectral libraries such as the one from the National Institute of Standards and Technology (NIST). wjpls.orgresearchgate.net

The sample preparation for GC-MS analysis of by-products would typically involve a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile components from the non-volatile this compound and the reaction matrix. nih.gov

Table 3: Potential Volatile By-products in Quinoxaline Synthesis Amenable to GC-MS Analysis

Compound TypePotential Origin
Volatile AminesUnreacted starting materials or side reactions
Halogenated SolventsResidual solvents from synthesis or purification
Low Molecular Weight AromaticsBy-products from side reactions or degradation

Note: This table lists hypothetical volatile compounds that could be analyzed by GC-MS in the context of this compound research.

Exploratory Research into Non Biological Applications and Functional Materials Derived from 2 Aminoquinoxalin 5 Ol

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages carbon-based molecules and polymers to create devices that are flexible, tunable, and can be processed at low cost compared to traditional inorganic semiconductors. beilstein-journals.org Quinoxaline (B1680401) derivatives have emerged as a promising class of materials for these applications, primarily due to their excellent electron-transporting properties and high thermal stability. qmul.ac.uknih.govresearchgate.net The structural diversity of quinoxalines allows for precise tuning of their electronic and optical properties to meet the demands of specific devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov

Quinoxaline derivatives are extensively used as electron-accepting units in the design of materials for OLEDs and OSCs. researchgate.netpolymer.cn In many high-performance materials, the quinoxaline core is combined with electron-donating moieties to create D-A structures that are crucial for device function. polymer.cnfrontiersin.org The 2-Aminoquinoxalin-5-ol structure is noteworthy as it contains both donor and acceptor functionalities within a single compact molecule.

In the context of OLEDs , quinoxaline-based materials can function as electron-transporting layers, host materials for phosphorescent or fluorescent emitters, or as the emitters themselves. qmul.ac.ukresearchgate.netpatentcut.com Their electron-deficient character facilitates efficient electron injection and transport, which is critical for balancing charge carriers and achieving high efficiency. beilstein-journals.org The inherent bipolar nature of molecules like this compound, resulting from its arylamine and quinoxaline components, could allow it to function as a light-emitting layer without the need for doping into a host material. patentcut.com

In OSCs , the goal is to convert light into electricity efficiently. This process relies on a blend of donor and acceptor materials. Quinoxaline-based polymers and small molecules have proven to be highly effective as either electron-donating or electron-accepting components. polymer.cnrsc.org For instance, D-A copolymers using a quinoxaline acceptor have achieved high power conversion efficiencies (PCEs). polymer.cnnih.gov Side-chain engineering on the quinoxaline unit has been shown to be a powerful strategy for tuning the material's energy levels, molecular packing, and ultimately, the PCE of the solar cell. nih.gov Quinoxaline derivatives have also been developed as non-fullerene acceptors (NFAs), which have led to significant advancements in OSC performance. qmul.ac.ukrsc.org The development of ternary OSCs, where a third component is added to the donor:acceptor blend, has also benefited from quinoxaline-based acceptors, which can help to reduce energy loss and improve device efficiency. rsc.orgrsc.org

Performance of Selected Quinoxaline Derivatives in OLEDs and OSCs
Device TypeQuinoxaline Derivative ClassRoleKey Performance MetricReference
OSCQuinoxaline-based D-A Copolymer (PBQ6)Donor (with Y6 acceptor)PCE: 17.62% nih.gov
OSCQuinoxaline-based Polymer (PTQ10)Donor (with Y6 acceptor)PCE: >16% beilstein-journals.orgnih.gov
Ternary OSCQuinoxaline-based Small-Molecule Acceptor (Qx-Ac)Guest AcceptorPCE: 18.51% rsc.org
OLEDQuinoxaline-based TADF Emitter (DMAC-TTPZ)EmitterMax. EQE: 15.3% rsc.org
Solution-Processed OLEDDonor-decorated Pyrazino[2,3-g]quinoxaline (4DMAC-TPPQ)EmitterMax. EQE: 0.3% (Deep-Red Emission) st-andrews.ac.ukchemrxiv.org

The performance of organic electronic devices is fundamentally governed by the charge transport characteristics of the semiconductor materials used. beilstein-journals.org Due to the electron-deficient pyrazine (B50134) ring, the quinoxaline scaffold is an excellent candidate for creating n-type (electron-transporting) and ambipolar (hole- and electron-transporting) semiconductors. beilstein-journals.orgqmul.ac.uk

Researchers have synthesized various quinoxaline derivatives for use in organic thin-film transistors (OTFTs). frontiersin.orgresearchgate.net By functionalizing the quinoxaline core with different groups, the frontier molecular orbital (HOMO/LUMO) energy levels can be tuned for efficient charge injection from electrodes. frontiersin.org For example, a D-A conjugated polymer incorporating a quinoxaline acceptor unit exhibited p-type semiconductor behavior with a high hole mobility. frontiersin.org Other studies have focused on creating extended quinoxaline derivatives that demonstrate impressive charge transport properties, with mobilities significantly higher than their less-conjugated counterparts. rsc.org

Derivatives containing an arylamine skeleton introduced into the quinoxaline core are considered to have bipolar character, capable of transporting both holes and electrons. patentcut.com This is directly relevant to this compound. The combination of an electron-donating amino group and the electron-transporting quinoxaline moiety could result in a material with ambipolar charge transport characteristics, which is highly desirable for simplifying device architectures in OLEDs and other electronic applications. researchgate.net

Charge Transport Properties of Selected Quinoxaline-Based Organic Semiconductors
Compound ClassDeviceCharge Carrier TypeMobility (cm²/Vs)Reference
Quinoxaline-based D-A Conjugated Polymer (PQ1)OFETp-type (hole)0.12 frontiersin.org
Extended Quinoxaline DerivativeFETNot specified0.99 rsc.org
Diphenyl-di(thiophen-2-yl) Quinoxaline Derivative (Compound 5)OTFTp-type (hole)2.6 x 10⁻⁵ (solution processed) researchgate.net
Diphenyl-di(thiophen-2-yl) Quinoxaline Derivative (Compound 5)OTFTp-type (hole)1.9 x 10⁻⁴ (vacuum deposited) researchgate.net
Phenoxazine-containing Quinoxaline DerivativeNot specifiedAmbipolar (hole and electron)Hole: 3.2 x 10⁻⁴, Electron: 1.5 x 10⁻⁴ researchgate.net

Thermally activated delayed fluorescence (TADF) is a mechanism that allows OLEDs to theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. TADF materials are typically designed with a D-A structure to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.orgresearchgate.net

The quinoxaline core is a popular acceptor unit for building TADF emitters. beilstein-journals.orgnih.gov By pairing it with various electron-donor groups, materials with very small ΔEST values can be synthesized. rsc.org For example, TADF compounds based on a tetrahydrophenazine acceptor (a quinoxaline derivative) and donors like phenoxazine (B87303) or phenothiazine (B1677639) have achieved ΔEST values as low as 0.07 eV. rsc.org This small energy gap allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enabling delayed fluorescence. The structure of this compound, with its integrated donor (amino, hydroxyl) and acceptor (quinoxaline) components, provides a foundational framework for a potential TADF chromophore. Further functionalization could lead to materials with tunable emission colors and high efficiencies. acs.org Research into donor-decorated quinoxaline derivatives has successfully produced TADF emitters that emit in the challenging deep-red to near-infrared (NIR) range. st-andrews.ac.ukchemrxiv.org

Photophysical Properties of Selected Quinoxaline-Based TADF Emitters
Compound NameDonor (D)Acceptor (A)ΔEST (eV)Emission Wavelength (nm)Device EQEmaxReference
PTZ-TTPZPhenothiazine1,2,3,4-Tetrahydrophenazine0.07Not specifiedNot specified rsc.org
PXZ-TTPZPhenoxazine1,2,3,4-Tetrahydrophenazine0.09Not specifiedNot specified rsc.org
DMAC-TTPZ9,9-dimethyl-9,10-dihydroacridine1,2,3,4-Tetrahydrophenazine0.15Not specified15.3% rsc.org
4PXZ-TPPQPhenoxazinePyrazino[2,3-g]quinoxaline0.24 (calculated)762 (in toluene)0.04% st-andrews.ac.uk

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, described as "chemistry beyond the molecule," focuses on the study of systems held together by non-covalent interactions. thno.org These interactions, including hydrogen bonding and π-π stacking, dictate how molecules recognize each other and self-assemble into ordered, functional architectures. The this compound molecule is exceptionally well-suited for study in this area due to its multiple sites for hydrogen bonding.

Hydrogen bonding is a powerful directional force used in crystal engineering to control the assembly of molecules in the solid state. acs.org Quinoxaline derivatives are known to form a variety of supramolecular motifs through hydrogen bonds. nih.gov The nitrogen atoms of the quinoxaline ring are effective hydrogen bond acceptors. acs.orgnih.gov

In this compound, the amino (-NH2) group and the hydroxyl (-OH) group provide hydrogen bond donors (N-H and O-H), while the two pyrazinic nitrogen atoms act as hydrogen bond acceptors. This combination of donors and acceptors can lead to the formation of robust and predictable hydrogen-bonding networks. For instance, studies on amino-substituted quinoxalines have revealed a common "pincer" hydrogen-bond motif where a single quinoxaline nitrogen atom accepts two N-H···N hydrogen bonds, leading to the formation of spiral or helical chains in the crystal structure. nih.gov The interplay of different weak interactions, such as C-H···N and C-H···π bonds, also plays a crucial role in directing the final crystal packing arrangement. rsc.orgrsc.org Computational and experimental studies have shown that these intermolecular interactions can significantly distort the molecular geometry of the quinoxaline backbone itself. acs.org The ability to form such extensive hydrogen-bonded networks makes this compound a prime candidate for designing crystalline materials with specific and predictable solid-state structures.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. thno.org The quinoxaline scaffold can serve as a rigid subunit in macrocyclic receptors for molecular recognition. nih.gov

Quinoxalinium salts, which are N-alkylated quinoxaline derivatives, have been developed as chemosensors that operate via a host-guest mechanism. rsc.orgresearchgate.net These hosts have shown the ability to bind anions. Interestingly, the binding mode can be selective based on the size of the guest anion; small anions like fluoride (B91410) may undergo nucleophilic addition to the quinoxaline ring, while larger anions like ascorbate (B8700270) form a non-covalent host-guest complex. rsc.orgresearchgate.net This selectivity is confirmed through spectroscopic techniques, which show distinct changes upon complexation. rsc.org The this compound molecule, with its functional groups capable of acting as recognition sites, could be derivatized to create novel hosts for selective molecular sensing in non-biological systems.

Development as Chemo-sensors for Non-Biological Targets

The quinoxaline ring system, characterized by its electron-deficient pyrazine ring fused to a benzene (B151609) ring, serves as a versatile platform for the design of optical chemo-sensors. Functionalization with electron-donating groups, such as amino moieties, can create "push-pull" systems that exhibit changes in their absorption and fluorescence spectra in response to external stimuli.

Derivatives of quinoxaline have been developed as chemo-sensors for various metal ions. For instance, a chemo-sensor based on a ferrocene-azaquinoxaline dyad has been shown to effectively recognize Hg²⁺ in aqueous environments, as well as Pb²⁺ and Zn²⁺ cations in acetonitrile (B52724) solutions. isca.me The coordination chemistry of quinoxaline derivatives with transition metals is a key aspect of their sensing capabilities. isca.me However, the stability of these complexes can be influenced by the position and nature of the substituents; for example, the electron-donating tendency of the amino group in 2-aminoquinoxaline may be reduced due to electron delocalization within the heterocyclic ring, potentially affecting complex stability. isca.me In some sensor designs, the non-interference of metal ions is a crucial feature, as seen in certain pH sensors where the presence of 13 different naturally relevant metal cations did not disrupt the optical response. mdpi.com

The development of robust sensors for environmental monitoring is a significant area of research. An aminoquinoxaline derivative, designated QC1, has been demonstrated as a suitable sensor for monitoring the pH of real-world water samples, such as from the Moscow River, which may contain numerous organic and inorganic contaminants. mdpi.com The performance of the QC1 chemo-sensor in this natural water was identical to its performance in pure water, highlighting its potential for environmental monitoring applications without interference from common pollutants. mdpi.com

A notable application of aminoquinoxaline derivatives is in the development of pH indicators for strongly acidic aqueous solutions. mdpi.com Researchers have synthesized a push-pull quinoxaline, QC1, which features two (3-aminopropyl)amino substituents. mdpi.com These groups enhance water solubility and enable the sensor to operate effectively in a pH range of 1 to 5 without the need for organic co-solvents. mdpi.comdntb.gov.ua This compound functions as a dual-responsive optical chemo-sensor, exhibiting shifts in both its color (colorimetric) and fluorescence (fluorometric) properties upon protonation of the heteroaromatic ring. mdpi.com These spectral changes are significant enough to be observed by the naked eye, allowing for rapid and semi-quantitative pH analysis in field applications. mdpi.com

Table 1: Characteristics of Aminoquinoxaline-based pH Sensor (QC1)

FeatureDescriptionReference
Analyte pH mdpi.com
Operational Range 1–5 (acidic aqueous media) mdpi.comdntb.gov.ua
Sensing Mechanism Dual-responsive: colorimetric and fluorescent shifts upon protonation. mdpi.com
Key Structural Feature Push-pull system with (3-aminopropyl)amino electron-donating groups. mdpi.comdntb.gov.ua
Solubility Water-soluble; no organic co-solvents required. mdpi.com
Interference Not affected by the presence of common metal cations. mdpi.com
Detection Method Instrumental (spectrophotometric/fluorescence) and semi-quantitative naked-eye analysis. mdpi.com

Catalytic Applications and Ligand Design

The nitrogen atoms within the quinoxaline ring and its substituents provide excellent coordination sites for metal ions, making these compounds attractive candidates for ligand design in transition metal catalysis. Furthermore, the inherent functionalities of molecules like this compound offer possibilities for organocatalysis.

Quinoxaline derivatives are integral components in the design of ligands for transition metal-catalyzed reactions. The bidentate ligand 2-(2′-pyridyl)quinoxaline (pqx) is a well-studied example that combines the chelating properties of 2,2′-bipyridine with the bridging capabilities of quinoxaline. nih.gov This ligand has been incorporated into a series of first-row transition metal complexes, including those with chromium, cobalt, copper, and zinc, demonstrating its versatile coordination chemistry. nih.gov The development of novel ligands is crucial for advancing catalysis; for example, newly designed PNP-pincer ligands have been used to create platinum-based complexes that catalyze photoreactions under visible light. chiba-u.jp The synthesis of quinoxaline derivatives itself often employs transition metal catalysis, such as palladium-catalyzed C–N cross-coupling reactions. mdpi.com

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a major field in sustainable chemistry. nih.govmdpi.com The development of bifunctional organocatalysts, which can provide both acidic and basic sites to activate reactants, is a key strategy. nih.govnih.gov For instance, proline-type organocatalysts are a major class of bifunctional systems used in various asymmetric reactions. nih.gov While specific research detailing the use of this compound derivatives as organocatalysts is not widely documented in the reviewed literature, the presence of both an amino group (basic) and a hydroxyl group (potentially acidic) on the scaffold suggests a theoretical potential for bifunctional activation. The design of novel organocatalysts is an active area of research, with catalysts being developed for a range of transformations, including the enantioselective amination of oxazolones using diamine-derived ureas. rsc.org The principles of dual activation through synergistic catalysis, where two different catalytic species work together, are also being explored to achieve complex transformations. mdpi.com

Dye and Pigment Chemistry Based on this compound Chromophores

The quinoxaline ring system is an effective chromophore, and its derivatives are widely explored for applications as dyes and pigments. rsc.org The fusion of a benzene and pyrazine ring creates a π-conjugated system that can be readily modified to tune its optical properties. The presence of an amino group at the 2-position and a hydroxyl group at the 5-position in this compound creates a "push-pull" system. The electron-donating amino and hydroxyl groups (push) enhance the electron density of the π-deficient quinoxaline core (pull), which is a classic design strategy for creating dyes with strong absorption in the visible region and pronounced fluorescence. mdpi.com

A variety of synthetic strategies have been developed to produce highly functionalized fluorescent dyes based on the quinoxaline scaffold. A predominant method involves the palladium-catalyzed C-N cross-coupling reaction, which is used to attach amine-containing substituents to the quinoxaline core. mdpi.comcapes.gov.br Other significant synthetic routes include classic condensation reactions between o-phenylenediamines and 1,2-dicarbonyl compounds, though these often require harsher conditions. nih.govnih.gov

For creating advanced derivatives, methods like the Knoevenagel or Horner-Wadsworth-Emmons reactions can attach stilbene (B7821643) groups to the quinoxaline ring, extending the π-conjugation and further shifting the optical properties. nih.govresearchgate.net Diversity-oriented synthesis approaches have also been employed to rapidly generate arrays of quinoxaline-based fluorophores with varied functionalities, allowing for systematic structure-property relationship studies. rsc.org The resulting chromophores have been incorporated into materials like electrospun fibers, demonstrating their potential as colorants for applications such as chemosensors. nih.govresearchgate.net

The optical properties of quinoxaline-based dyes are highly tunable through chemical modification. The introduction of electron-donating groups, such as the amino and hydroxyl moieties in this compound, typically results in a bathochromic (red) shift of the absorption and emission bands. mdpi.com This allows for the precise engineering of dyes that absorb and emit light at specific wavelengths across the visible spectrum.

Research on amino-substituted quinoxalines has demonstrated their utility as dual optical chemosensors, where protonation of the nitrogen atoms leads to distinct changes in both color and fluorescence. mdpi.com These changes are often visible to the naked eye, making them suitable for rapid analyses. mdpi.com The photophysical properties, including fluorescence quantum yield, can be significantly influenced by the molecular structure and the surrounding environment, such as solvent polarity. capes.gov.br For example, some quinoxaline-based dyes exhibit wavelength-tunable fluorescence from green to orange (approx. 490 nm to 600 nm), large Stokes shifts, and high fluorescence quantum yields, reaching up to 91% in certain solvents. rsc.org

Table 1: Selected Optical Properties of Functionalized Quinoxaline Derivatives

Derivative TypeSynthesis HighlightAbsorption Max (λ_max)Emission Max (λ_em)Key FindingsReference
Amino-substituted QuinoxalinePd-catalyzed C-N cross-couplingRed-shifted into visible region~570 nm (in acidic media)Exhibits halochromism; functions as a dual-channel pH sensor. mdpi.com
Distyryl-substituted QuinoxalineKnoevenagel / HWE reactionTunableTunableElectron-donating groups amplify emission; fluorescence quenching in acidic conditions. nih.gov
Bis-boron Quinoxaline FluorophoreDiversity-oriented synthesisTunable490 - 600 nmWavelength-tunable fluorescence with large Stokes shifts and high quantum yields (up to 91%). rsc.org
Triarylamine-QuinoxalinePd-catalyzed C-N couplingNot specifiedGreen emissionUsed as electroluminescent materials; bulky groups enhance thermal stability. capes.gov.brresearchgate.net

Polymer Chemistry and Material Science

The electron-accepting nature of the quinoxaline moiety makes it a valuable building block in polymer and material science, especially for applications in organic electronics. beilstein-journals.orgrsc.org When incorporated into a polymer chain, it can impart desirable electronic, thermal, and optical properties to the final material.

Quinoxaline derivatives are frequently used as the electron-acceptor (A) unit in donor-acceptor (D-A) conjugated copolymers. researchgate.netrsc.orgresearchgate.net In this architecture, the quinoxaline unit is polymerized with an electron-donating (D) monomer, such as thiophene (B33073) or indacenodithiophene. researchgate.netresearchgate.net This D-A structure creates an internal charge transfer character within the polymer backbone, which is crucial for narrowing the material's bandgap and enabling light absorption across a broader portion of the solar spectrum. rsc.orgrsc.org

These quinoxaline-based polymers have shown significant promise in a range of electronic devices:

Organic Solar Cells (OSCs): They are used as the donor material in the active layer of bulk heterojunction solar cells, with some polymers achieving high power conversion efficiencies. rsc.org

Organic Field-Effect Transistors (OFETs): The structure of the polymer backbone and side chains significantly influences charge transport properties, with some quinoxaline-based polymers exhibiting good hole mobility. rsc.org

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of quinoxaline derivatives make them suitable as emitter materials. capes.gov.brresearchgate.net

The 2-amino-5-hydroxy substitution pattern is anticipated to modify the electron-accepting strength of the quinoxaline unit, providing a tool to fine-tune the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the resulting polymer. This tuning is critical for optimizing the performance of electronic devices. researchgate.net

Table 2: Properties of Quinoxaline-Based Donor-Acceptor Polymers

Polymer Donor UnitPolymer Acceptor UnitHOMO Level (eV)LUMO Level (eV)Application FocusReference
Indacenodithiophene (IDT)Dimethylamino-Quinoxaline-5.21-3.56Polymer Solar Cells researchgate.net
Indacenodithieno-thiophene (IDTT)Dimethylamino-Quinoxaline-5.05-3.56Polymer Solar Cells researchgate.net
Thiophene DerivativeQuinoxalineNot specifiedNot specifiedOrganic Field-Effect Transistors rsc.org
Propylenedioxythiophene (ProDOT)Diphenyl-QuinoxalineTunableTunableElectrochromic Devices researchgate.net

Beyond linear conjugated systems, this compound can serve as a functional monomer for creating more complex polymer architectures. The amino and hydroxyl groups provide reactive sites for polymerization reactions. For example, these groups could be used to synthesize self-polymerizable AB-type monomers or act as cross-linking sites to form robust polymer networks. researchgate.net

Research has demonstrated the synthesis of high molecular weight poly(phenylquinoxaline)s (PPQs) that exhibit high tensile strengths and high glass transition temperatures. researchgate.net Furthermore, quinoxaline derivatives have been used as photoinitiators to create cross-linked polymer networks through the photopolymerization of multifunctional monomers like acrylates. mdpi.comresearchgate.net Another approach involves embedding quinoxaline-based dyes into a polymer matrix, such as through electrospinning, to create functional materials like chemosensor fibers where the polymer provides the structural support and the dye provides the sensing capability. nih.govresearchgate.net The development of such functional polymer networks is a key area for creating advanced materials with tailored properties for specific applications. nih.gov

Photoinitiators of Polymerization

The field of photopolymerization, a process that utilizes light to convert liquid monomers into solid polymers, has seen significant advancements through the exploration of novel photoinitiating systems. mdpi.com Within this area, quinoxaline derivatives have been identified as a promising scaffold for designing highly efficient photoinitiators, particularly for polymerization initiated by visible light. researchgate.net These systems are crucial for a wide range of applications, including coatings, adhesives, 3D printing, and dental materials. mdpi.comnih.gov

Photoinitiators are compounds that, upon absorbing light energy, generate reactive species—either free radicals or cations—that initiate the polymerization chain reaction. sigmaaldrich.com They are generally classified into two main categories:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form initiating radicals directly. sigmaaldrich.com

Type II Photoinitiators: These systems are bimolecular, requiring an excited state reaction between the photoinitiator (a photosensitizer) and a co-initiator (an electron or hydrogen donor) to generate the reactive species. sigmaaldrich.comnih.gov

Research into quinoxaline-based photoinitiators has largely focused on their role as Type II photosensitizers. mdpi.comnih.gov The mechanism typically involves the quinoxaline derivative absorbing light, reaching an excited state, and then interacting with a co-initiator. This interaction, often a photoinduced electron transfer (PET), results in the formation of radicals that can initiate the polymerization of monomers like acrylates. nih.govnih.gov

Numerous studies have demonstrated the efficacy of various quinoxaline derivatives in this capacity. For instance, a series of quinoxalines (QNX-1 to QNX-5) proved to be effective photoinitiators for methyl methacrylate (B99206) (MMA) polymerization when paired with electron-donating co-initiators like N-methyldiethanolamine (MDEA) under UV light. mdpi.com Similarly, acenaphthoquinoxaline derivatives have been successfully used to initiate the polymerization of multifunctional acrylates, a common component in dental resins, using 2-mercaptobenzoxazole (B50546) as a hydrogen-donating co-initiator. nih.gov

The key advantages of using quinoxaline derivatives lie in their tunable photochemical properties. Chemical modifications to the core quinoxaline structure can shift their absorption spectra from the UV to the visible range, enabling the use of safer, low-energy light sources like LEDs. mdpi.com This is particularly beneficial in applications like dentistry, where minimizing the exothermicity (heat release) of the polymerization process is critical to prevent damage to surrounding tissues. nih.govmdpi.com Studies have shown that quinoxaline-based systems can achieve polymerization rates comparable to the commercially used dental photoinitiator, camphorquinone (B77051), but with a favorable decrease in heat generation. nih.govnih.gov

The table below summarizes findings from research on different quinoxaline-based photoinitiating systems.

Quinoxaline DerivativeCo-initiatorMonomerLight Source/WavelengthKey FindingReference
2,3-Diphenylquinoxaline (QNX-1), Quinoxaline (QNX-3), 2,3-Dimethylquinoxaline (QNX-4), Acenaphthoquinoxaline (QNX-5)N-methyldiethanolamine (MDEA), 2-(N-methyl-N-phenylamino)-1-phenylethanol (MPAPE)Methyl methacrylate (MMA)UV light (λ = 350 nm)Proved to be excellent photoinitiators in combination with electron donors. mdpi.com
Acenaphthoquinoxaline Derivatives (AN1, AN3-AN8)2-MercaptobenzoxazoleTrimethylolpropane triacrylate (TMPTA)Not SpecifiedEffective initiation via photoinduced hydrogen atom transfer; comparable rate to camphorquinone with less heat release. mdpi.comnih.gov
Quinoxaline DyesAcetic Acid Derivatives (PTAA, PAA, NAA)Trimethylolpropane triacrylate (TMPTA)Visible LightShowed good efficiency for free radical polymerization, making them potentially valuable for dental applications. mdpi.com
Dibenzo[a,c]phenazine, Benzo[a]phenazine, 11H-Indeno[1,2-b]quinoxalin-11-one, 6H-Indolo[2,3-b]quinoxalineNot SpecifiedNot SpecifiedNot SpecifiedStructures identified as potential photoinitiators based on the quinoxaline skeleton. researchgate.net

Ongoing research continues to explore the vast potential of the quinoxaline framework. Efforts are directed towards designing novel derivatives, including water-soluble versions for more environmentally friendly polymerization conditions and structures that can be activated by sunlight, offering an energy-saving approach to polymer synthesis. mdpi.com

Future Research Trajectories and Interdisciplinary Challenges in 2 Aminoquinoxalin 5 Ol Chemistry

Exploration of Novel and Unconventional Synthetic Routes for Enhanced Sustainability and Efficiency

The development of synthetic methodologies for quinoxaline (B1680401) derivatives has increasingly focused on green chemistry principles, aiming for cost-effectiveness, reduced waste, and the use of environmentally benign reagents. nih.govresearchgate.net Future research on 2-Aminoquinoxalin-5-ol will likely pivot towards these sustainable strategies, moving away from traditional condensation reactions that may require harsh conditions or produce significant waste.

Key areas for exploration include:

Mechanochemistry: This solvent-free approach, which uses mechanical force to drive chemical reactions, has emerged as a green alternative for quinoxaline synthesis. researchgate.net Applying mechanochemical methods to the synthesis of this compound from appropriate o-phenylenediamine (B120857) and dicarbonyl precursors could offer rapid reaction times, high yields, and a near-zero environmental factor (E-factor). researchgate.net

Catalyst-Free and Reagent-Free Methods: Methodologies that eliminate the need for metal catalysts or external reagents are highly desirable. researchgate.net Research into homogenizer-assisted synthesis, where substrates are mixed under high speed, could provide a fast and effortless route to this compound and its derivatives. researchgate.net

Green Catalysis: The use of recyclable catalysts, such as copper oxide nanoparticles (CuONPs) derived from waste materials like orange peel extract, presents a promising avenue. nih.gov Such catalysts offer high yields, simple workup procedures, and the ability to be reused, aligning perfectly with the goals of sustainable chemistry. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, known as one-pot synthesis, enhances efficiency and reduces waste. mdpi.com Future work could focus on developing one-pot methods for the synthesis and subsequent functionalization of the this compound core.

Synthetic StrategyKey AdvantagesPotential for this compound Synthesis
Mechanochemistry Solvent-free, rapid, high yields, low E-factor. researchgate.netDirect synthesis from solid-state precursors, minimizing solvent waste.
Catalyst-Free Homogenization No catalyst or solvent needed, fast reaction times. researchgate.netA rapid and clean method for producing the core scaffold.
Green Nanoparticle Catalysis Recyclable catalyst, high yields, simple methodology. nih.govSustainable production using bio-derived catalysts.
Microwave-Assisted Synthesis Reduced reaction times, improved yields. mdpi.comEfficient synthesis and functionalization of the quinoxaline ring.
One-Pot Reactions Atom economy, reduced waste, process simplification. mdpi.comStreamlined synthesis of complex derivatives from simple starting materials.

Advanced Computational Modeling for Predictive Material Design and Reaction Discovery

The paradigm of materials discovery is shifting from trial-and-error experimentation to a design-first approach, powered by advanced computational methods. mit.edunih.gov For this compound, computational modeling, machine learning (ML), and artificial intelligence (AI) will be instrumental in predicting its properties and guiding the synthesis of next-generation materials. mit.edumit.edu

Future research will likely involve:

Molecular Modeling and Simulation: Using techniques like molecular dynamics, researchers can simulate the behavior of this compound derivatives to predict their structural, electronic, and mechanical properties. mit.edu This allows for the in silico screening of potential candidates for specific applications before committing to laboratory synthesis.

Machine Learning for Property Prediction: Algorithms can be trained on existing data from quinoxaline compounds to predict the functional properties of new derivatives. mit.edu An engineer could input desired characteristics, and the system could suggest specific modifications to the this compound structure to achieve them. nih.gov

Reaction Discovery: AI and computational tools can help identify novel and efficient synthetic pathways. youtube.com By analyzing vast chemical reaction networks, these tools can propose unconventional routes to this compound and its derivatives that might be overlooked by human chemists.

Integration of this compound Derivatives into Hybrid Organic-Inorganic Materials and Nanomaterials

The creation of hybrid materials, which combine organic and inorganic components at the molecular level, offers a pathway to materials with unique and enhanced properties. The structure of this compound, with its multiple coordination sites (N-heterocycle, amino group, hydroxyl group), makes it an excellent candidate for building such hybrid systems.

Potential avenues for research include:

Polyoxometalate (POM) Hybrids: this compound can act as an organic ligand to modify the structure and properties of inorganic clusters like polyoxometalates. These hybrids could find applications in catalysis and electrochemistry. researchgate.net

Metal-Organic Frameworks (MOFs): The functional groups on this compound can serve as linkers to connect metal ions, forming porous MOF structures. These materials are highly valued for gas storage, separation, and catalysis.

Functionalized Nanomaterials: Covalently attaching this compound derivatives to the surface of nanomaterials (e.g., quantum dots, gold nanoparticles) can impart new functionalities, such as fluorescence or specific recognition capabilities, for use in sensing and imaging.

Development of Highly Selective and Sensitive Non-Biological Sensors and Probes

Quinoxaline derivatives have shown considerable promise as fluorescent and colorimetric sensors for detecting various analytes, including metal ions and changes in pH. mdpi.comnih.gov The electron-rich nature of the this compound ring system, combined with the proton-donating/accepting capabilities of its functional groups, provides a strong foundation for designing highly selective and sensitive chemosensors.

Future research directions will focus on:

Selective Ion Detection: Modifying the this compound scaffold to create specific binding pockets for target ions is a key goal. For instance, derivatives could be designed for the selective fluorescent detection of environmentally or biologically important ions like Hg²⁺ or Al³⁺. nih.govnih.gov

"Turn-On" Fluorescent Probes: A significant challenge is to design sensors that exhibit a "turn-on" fluorescence response, where the emission of light increases upon binding to the analyte. This provides a clearer signal compared to "turn-off" sensors. nih.gov

pH Sensing in Aqueous Media: The amino and hydroxyl groups can change their protonation state with pH, leading to changes in the molecule's absorption and emission spectra. This makes this compound derivatives excellent candidates for developing dual colorimetric and fluorescent pH sensors for use in aqueous environments. mdpi.com

Sensor TypeTarget AnalytePotential MechanismKey Advantage
Fluorescent Ion Sensor Heavy metal ions (e.g., Hg²⁺) nih.govChelation-induced fluorescence quenching or enhancement.High sensitivity and selectivity for specific ions.
Colorimetric pH Sensor Protons (H⁺) mdpi.comProtonation/deprotonation of functional groups leading to a visible color change.Simple, visual detection without the need for complex instrumentation.
Dual-Mode Sensor pH and Metal Ions mdpi.comA single probe that exhibits both colorimetric and fluorometric responses.Increased reliability and multiple detection modes.

Design of Next-Generation Catalysts and Ligands for Sustainable Chemical Processes

The development of efficient and selective catalysts is fundamental to sustainable chemistry. The structural features of this compound make it a versatile platform for designing novel ligands and catalysts for a variety of chemical transformations.

Future research will likely explore:

Ligand Design for Cross-Coupling Reactions: The nitrogen atoms of the quinoxaline ring and the exocyclic amino group can coordinate with transition metals (e.g., palladium, copper, iron), forming stable complexes. researchgate.net These complexes can be investigated as catalysts for important C-C and C-N bond-forming reactions.

Photocatalysis: Quinoxaline derivatives can participate in photocatalytic cycles. nih.gov Research could focus on using this compound derivatives as photosensitizers or as substrates in light-driven reactions, which often proceed under mild and environmentally friendly conditions. nih.gov

Asymmetric Catalysis: By introducing chiral centers into the this compound structure, it is possible to create chiral ligands for asymmetric catalysis. This is a critical area for the pharmaceutical industry, where enantiomerically pure compounds are often required.

Addressing Grand Challenges in Functional Material Science through this compound Derivatives

The field of materials science faces several "grand challenges," including the design of materials with tunable properties, the development of smart materials that respond to their environment, and the creation of sustainable technologies. nih.govresearchgate.net The versatility of the this compound scaffold positions it as a valuable building block for addressing these challenges.

Tunable Materials: By systematically modifying the substituents on the this compound core, researchers can fine-tune its electronic, optical, and physical properties. This tunability is crucial for creating materials tailored for specific applications, from organic electronics to advanced coatings. researchgate.net

Smart and Responsive Materials: The sensitivity of the this compound system to stimuli like pH and metal ions can be harnessed to create smart materials. mdpi.com For example, polymers incorporating this moiety could change color or swell in response to specific environmental triggers.

Sustainable Functional Materials: A core challenge is to design high-performance materials from abundant, non-toxic resources using green processes. nih.gov By leveraging sustainable synthetic routes and the inherent functionality of the this compound molecule, it is possible to contribute to a new generation of eco-friendly functional materials.

Q & A

Q. What are the common synthetic routes for 2-Aminoquinoxalin-5-ol?

The synthesis of this compound typically involves oxidation, reduction, and substitution reactions. Key reagents and conditions include:

Reaction TypeReagents/ConditionsMajor ProductsReference
OxidationKMnO₄, H₂O₂Quinone derivatives
ReductionNaBH₄, LiAlH₄Dihydroquinoline derivatives
SubstitutionAlkyl halides, acyl chloridesFunctionalized quinoxaline analogs

Microwave-assisted synthesis and solvent-free methods are also explored for scalability .

Q. How should researchers characterize the molecular structure of this compound?

Structural characterization employs:

  • NMR spectroscopy to confirm hydrogen/carbon environments.
  • Mass spectrometry (MS) for molecular weight validation (e.g., MW = 160.17 g/mol ).
  • Infrared (IR) spectroscopy to identify functional groups (e.g., -NH₂ and -OH stretches).
  • X-ray crystallography for definitive stereochemical analysis (if crystals are obtainable).

Q. What are the recommended storage conditions to ensure compound stability?

  • Store in airtight containers at 2–8°C.
  • Avoid exposure to oxidizers (e.g., peroxides) and moisture .
  • Decomposition products under heat include carbon oxides and nitrogen oxides, detectable via HPLC-MS .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) .
  • Cytotoxicity tests : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antioxidant activity : DPPH radical scavenging assay .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthetic yield?

Systematic optimization involves:

  • Temperature : Elevated temperatures (80–120°C) for faster kinetics but may increase side reactions.
  • Catalyst loading : Pd/C or Raney Ni for hydrogenation steps; optimize to 0.5–2 mol% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance substitution reactions . Use Design of Experiments (DoE) to model interactions between variables .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Compound purity : Validate via HPLC (>95% purity) .
  • Strain/cell line differences : Compare results across multiple models (e.g., Gram-positive vs. Gram-negative bacteria) . Cross-validate using orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) .

Q. What strategies identify degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), and acidic/basic conditions.
  • Analytical tools :
ConditionDegradation ProductDetection MethodReference
High temperatureCarbon oxidesGC-MS
Oxidative stressN-oxidesLC-UV

Q. How to assess mechanistic pathways of observed toxicity?

  • In vitro models : Use hepatic (HepG2) or renal (HEK293) cell lines for cytotoxicity profiling .
  • Gene expression analysis : RNA-seq to identify upregulated apoptosis markers (e.g., caspase-3) .
  • Reactive Oxygen Species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) .

Methodological Notes

  • Data contradiction analysis : Apply empirical falsification frameworks to isolate experimental artifacts (e.g., inconsistent pH effects on quinoxaline equilibria ).
  • Toxicological compliance : Adhere to OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.